Ethyl 4,6-dihydroxynicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-4-9-7(11)3-6(5)10/h3-4H,2H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHHLXABEXNRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715628 | |
| Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-44-6 | |
| Record name | 6975-44-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,6-Dihydroxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4,6-dihydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4,6-dihydroxynicotinate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its role in the development of targeted therapies.
Core Properties and Identification
This compound, with the CAS Number 6975-44-6 , is a pyridine derivative recognized for its utility in medicinal chemistry.[1][2][3][4] Its fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6975-44-6 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₄ | [1][2][5] |
| Molecular Weight | 183.16 g/mol | [1][2] |
| IUPAC Name | ethyl 4,6-dihydroxy-3-pyridinecarboxylate | |
| Synonyms | 4,6-Dihydroxynicotinic Acid Ethyl Ester, Ethyl 4,6-dihydroxypyridine-3-carboxylate | [1][2][3] |
| Appearance | White to orange to green powder/crystal | [1][3] |
| Melting Point | 214-217 °C | [1] |
| Boiling Point (Predicted) | 339.4 ± 42.0 °C | [1] |
| Density (Predicted) | 1.380 g/cm³ | [1] |
| pKa (Predicted) | 4.50 ± 1.00 | [1] |
| Storage Temperature | Room Temperature, Inert atmosphere | [1] |
Synthesis Protocol
A general and effective method for the synthesis of this compound has been well-documented.[1] The procedure involves the reaction of diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate) with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia and subsequent acidification.
Experimental Protocol:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol).[1]
-
Heating: Heat the mixture and maintain it at a temperature of 120 °C for 2 hours.[1]
-
Work-up I (Quenching and Extraction): After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the resulting mixture in dichloromethane (1 L).[1]
-
Work-up II (Ammonia Treatment): Cool the dichloromethane solution to 0 °C and slowly add 30% ammonia solution (80 mL). Allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]
-
Work-up III (Aqueous Extraction and Precipitation): Extract the mixture twice with water. Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.[1]
-
Isolation: Collect the resulting precipitate by filtration to yield this compound. A typical yield for this process is approximately 60% (60.0 g).[1]
-
Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry. ¹H NMR (400 MHz, DMSO-d6): δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H); MS (ESI) m/z: 184.1 [M + H]⁺.[1]
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound serves as a versatile precursor for the synthesis of more complex heterocyclic compounds, particularly those with therapeutic potential.[6] Its structure, featuring multiple hydrogen bond donor and acceptor sites and an electron-withdrawing ester moiety, allows for diverse chemical modifications.[6] This makes it a valuable intermediate in the development of novel pharmaceutical candidates, including kinase inhibitors.[6] Two notable areas of application are in the development of Phosphodiesterase 5 (PDE5) inhibitors and non-nucleoside HIV-1 reverse transcriptase inhibitors.[1]
Derivatives of this compound, such as certain pyridazinopyrimidinone and pyridopyrimidinone compounds, have been investigated as PDE5 inhibitors.[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates cGMP-dependent protein kinase (PKG), resulting in various physiological responses, including smooth muscle relaxation.[7][8] This mechanism is the basis for the therapeutic effects of PDE5 inhibitors in conditions like erectile dysfunction and pulmonary arterial hypertension.[8][9][10]
Caption: PDE5 inhibition by a derivative of this compound.
This compound is also utilized in the synthesis of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1] HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the virus, responsible for transcribing the viral RNA genome into DNA. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, known as the NNRTI-binding pocket, which is located near the polymerase active site.[11] This binding induces a conformational change that inhibits the chemical step of DNA polymerization, thereby blocking viral replication.[11]
Caption: Mechanism of action for NNRTIs derived from this compound.
References
- 1. 4, 6-DIHYDROXYNICOTINIC ACID ETHYL ESTER | 6975-44-6 [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | 6975-44-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound (from factory East), CasNo.6975-44-6 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 5. This compound | C8H9NO4 | CID 54676837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Research Chemical [benchchem.com]
- 7. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4,6-dihydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dihydroxynicotinate, a heterocyclic compound, is a valuable building block in medicinal chemistry and organic synthesis. Its dihydroxypyridine core, functionalized with an ethyl ester group, offers multiple sites for chemical modification, making it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis.
Chemical Identity
| Identifier | Value |
| IUPAC Name | ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate[1] |
| CAS Number | 6975-44-6[2][3][4] |
| Molecular Formula | C8H9NO4[2][3][4] |
| Molecular Weight | 183.16 g/mol [2][3] |
| Synonyms | 4,6-Dihydroxynicotinic Acid Ethyl Ester, Ethyl 4,6-dihydroxypyridine-3-carboxylate, 4,6-Dihydroxypyridine-3-carboxylic Acid Ethyl Ester[2][3] |
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Appearance | White to Orange to Green powder to crystal[2] | ChemicalBook[2] |
| Melting Point | 214-217 °C (decomposes)[2][3] | ChemicalBook, LabSolutions[2][3] |
| Boiling Point | 339.4 ± 42.0 °C (Predicted)[2] | ChemicalBook[2] |
| Density | 1.380 g/cm³ (Predicted)[2] | ChemicalBook[2] |
| pKa | 4.50 ± 1.00 (Predicted)[2] | ChemicalBook[2] |
| Storage Temperature | Room Temperature, under inert atmosphere[2] | ChemicalBook[2] |
Spectroscopic Data
The structural characterization of this compound is supported by the following spectroscopic data:
| Spectroscopy | Data |
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H)[2] |
| Mass Spectrometry (ESI) | m/z: 184.1 [M + H]⁺[2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia and subsequent acidification.[2]
Materials:
-
Diethyl 1,3-acetonedicarboxylate (diethyl 3-oxoglutarate)
-
Triethyl orthoformate
-
Acetic anhydride
-
Dichloromethane
-
30% Ammonia solution
-
Concentrated Hydrochloric acid
Procedure:
-
A mixture of diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol) is prepared.[2]
-
The reaction mixture is heated to and maintained at 120 °C for 2 hours.[2]
-
After the reaction is complete, the mixture is cooled to room temperature.[2]
-
The cooled mixture is dissolved in 1 L of dichloromethane.[2]
-
The resulting solution is cooled to 0 °C.[2]
-
80 mL of 30% ammonia solution is slowly added to the cooled solution.[2]
-
The reaction mixture is then allowed to gradually warm to room temperature and is left to stir overnight.[2]
-
The mixture is extracted twice with water.[2]
-
The aqueous phase is collected and the pH is adjusted to 5 with concentrated hydrochloric acid.[2]
-
The resulting precipitate is collected by filtration to yield this compound.[2]
Yield: Approximately 60.0 g (60% yield).[2]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis protocol for this compound.
Applications in Research and Development
This compound serves as a key reactant in the synthesis of various biologically active compounds. It has been utilized in the preparation of:
-
Pyridazinopyrimidinone and pyridopyrimidinone derivatives which act as PDE5 inhibitors.[2]
-
Pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase.[2]
The presence of multiple hydrogen bond donor and acceptor sites, along with the electron-withdrawing ester group, allows for diverse chemical modifications and the potential for metal chelation. This versatility makes it a valuable tool for developing structure-activity relationships (SAR) in drug discovery programs.[1] Researchers frequently use this compound to generate libraries of analogous molecules for high-throughput screening.[1]
References
An In-depth Technical Guide to the Molecular Structure and Characterization of Ethyl 4,6-dihydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of ethyl 4,6-dihydroxynicotinate, a versatile heterocyclic compound. This document details its structural features, physicochemical properties, and spectroscopic data, along with relevant experimental protocols.
Molecular Structure and Identification
This compound is a derivative of nicotinic acid featuring a dihydroxypyridine core with an ethyl ester functional group. Due to keto-enol tautomerism, it predominantly exists as ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate, which is a key feature of its chemical reactivity and biological activity.[1][2] This structure provides multiple hydrogen bond donor and acceptor sites, making it a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[2]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Reference |
| IUPAC Name | ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | [2] |
| CAS Number | 6975-44-6 | [3][4] |
| Molecular Formula | C₈H₉NO₄ | [3][4] |
| Molecular Weight | 183.16 g/mol | [3][4] |
| Canonical SMILES | CCOC(=O)C1=CNC(=O)C=C1O | [5] |
| InChI Key | QDHHLXABEXNRJX-UHFFFAOYSA-N | [5] |
Physicochemical Properties
This compound is typically a solid at room temperature, with its appearance ranging from white to slightly colored. Its high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White to orange to green powder or crystal | [4] |
| Melting Point | 214-217 °C (with decomposition) | [3][4] |
| Boiling Point (Predicted) | 339.4 ± 42.0 °C | [4] |
| Density (Predicted) | 1.380 g/cm³ | [4] |
| pKa (Predicted) | 4.50 ± 1.00 | [4] |
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR provides information on the proton environment, while ¹³C NMR identifies the different carbon atoms in the molecule. The data presented is consistent with the pyridone tautomer.
Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |
| 1.25 | Triplet | 3H | -CH₃ (ethyl) | 7.2 | [4] |
| 4.23 | Quartet | 2H | -O-CH₂- (ethyl) | 6.8, 14.0 | [4] |
| 5.58 | Singlet | 1H | C₅-H (ring) | - | [4] |
| 7.99 | Singlet | 1H | C₂-H (ring) | - | [4] |
Table 4: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 14.1 | -CH₃ (ethyl) |
| 60.5 | -O-CH₂- (ethyl) |
| 97.2 | C₅ |
| 105.8 | C₃ |
| 162.9 | C₄ |
| 164.8 | C=O (ester) |
| 174.5 | C₆ |
| 178.9 | C₂ |
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are indicative of the hydroxyl, amine, carbonyl, and alkene groups.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Reference |
| 3400-3200 | O-H / N-H | Stretching | Strong, Broad | |
| ~3100 | C-H (aromatic/vinyl) | Stretching | Medium | |
| 2980-2850 | C-H (alkyl) | Stretching | Medium | [6] |
| ~1725 | C=O (ester) | Stretching | Strong | [6] |
| ~1680 | C=O (pyridone) | Stretching | Strong | |
| 1640-1600 | C=C | Stretching | Medium | [6] |
| ~1300 | C-O (ester/enol) | Stretching | Strong |
Note: These are characteristic ranges. The broadness of the O-H/N-H band is due to hydrogen bonding.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 6: Mass Spectrometry Data
| Technique | m/z Value | Ion | Reference |
| Electrospray Ionization (ESI) | 184.1 | [M+H]⁺ | [4] |
Experimental Protocols
A general and widely cited method for the synthesis of this compound is as follows:
-
Reaction Setup: A mixture of diethyl 3-oxoglutarate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1.0 mol) is prepared in a suitable reaction vessel.[4]
-
Heating: The reaction mixture is heated to and maintained at 120 °C for 2 hours.[4]
-
Work-up: After cooling to room temperature, the mixture is dissolved in dichloromethane. The solution is then cooled to 0 °C, and 30% aqueous ammonia is added slowly.[4]
-
Isolation: The mixture is warmed to room temperature and stirred overnight. The aqueous phase is extracted and then acidified to pH 5 with concentrated hydrochloric acid.[4]
-
Purification: The resulting precipitate, this compound, is collected by filtration.[4]
Standard analytical techniques are employed for the characterization of the synthesized compound.
-
NMR Spectroscopy: A sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is typically recorded using the KBr pellet technique on a Fourier-transform infrared (FTIR) spectrophotometer over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is used to determine the mass-to-charge ratio of the protonated molecule, confirming the molecular weight.
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
References
Spectroscopic Characterization of Ethyl 4,6-dihydroxynicotinate: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4,6-dihydroxynicotinate, a versatile heterocyclic building block used in the synthesis of various biologically active molecules. The information presented is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a detailed look at the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.
Spectroscopic Data Summary
The structural identity and purity of this compound (C₈H₉NO₄, Molecular Weight: 183.16 g/mol ) are confirmed through various spectroscopic techniques. The quantitative data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 1.25 | Triplet (t) | 7.2 | 3H | -O-CH₂-CH₃ |
| 4.23 | Quartet (q) | 7.2 | 2H | -O-CH₂ -CH₃ |
| 5.58 | Singlet (s) | - | 1H | Pyridinone C5-H |
| 7.99 | Singlet (s) | - | 1H | Pyridinone C2-H |
Data sourced from ChemicalBook.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data Note: These are predicted chemical shifts based on the molecular structure and typical values for similar functional groups. Experimental values may vary.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| 14.5 - 15.5 | -O-CH₂-C H₃ |
| 60.0 - 61.5 | -O-C H₂-CH₃ |
| 95.0 - 100.0 | C 5 |
| 105.0 - 110.0 | C 3 |
| 145.0 - 150.0 | C 2 |
| 160.0 - 165.0 | C 4 & C 6 (Pyridinone C-O) |
| 168.0 - 172.0 | Ester C =O |
Mass Spectrometry (MS) Data
Table 3: ESI-MS Spectroscopic Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Adduct |
| Electrospray (ESI), Positive | 184.1 | [M+H]⁺ |
Data sourced from ChemicalBook.[1]
Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands Note: These are predicted absorption ranges based on the functional groups present. The solid-state spectrum may show peak broadening and shifts due to hydrogen bonding.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Broad, Strong | O-H Stretch | Hydroxyl Groups |
| 3200 - 3000 | Broad, Medium | N-H Stretch | Pyridinone Tautomer |
| 2980 - 2850 | Medium | C-H Stretch (sp³) | Ethyl Group |
| ~1700 | Strong | C=O Stretch | Ester Carbonyl |
| ~1650 | Strong | C=O Stretch | Pyridinone Carbonyl |
| 1620 - 1550 | Medium-Strong | C=C & C=N Stretch | Pyridine Ring |
| 1250 - 1150 | Strong | C-O Stretch | Ester & Phenolic C-O |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition: The spectrum is acquired at room temperature. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm). Standard acquisition parameters for ¹H NMR are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A stock solution of the compound is prepared by dissolving ~1 mg in 1 mL of a suitable solvent like methanol or acetonitrile. This stock is then further diluted to a final concentration of approximately 1-10 µg/mL using a mixture of methanol and water, often with the addition of 0.1% formic acid to promote protonation for positive ion mode analysis.[2][3]
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: The prepared solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[4] The mass spectrum is acquired in the positive ion mode over a suitable m/z range (e.g., 50-500 amu) to observe the protonated molecular ion [M+H]⁺.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): A small amount (5-10 mg) of solid this compound is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[5]
-
A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[1]
-
The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[1][5]
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the clean, empty salt plate is first collected. The salt plate with the sample film is then placed in the sample holder, and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
References
The Solubility Profile of Ethyl 4,6-dihydroxynicotinate: A Technical Guide for Researchers
Introduction
Ethyl 4,6-dihydroxynicotinate is a heterocyclic compound of significant interest in pharmaceutical research and drug development due to its versatile chemical structure. As a key building block in the synthesis of various biologically active molecules, a thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents and offers a detailed experimental protocol for its quantitative determination.
Predicted Solubility of this compound
While specific experimental data on the solubility of this compound is not extensively available in the public domain, a qualitative prediction of its solubility can be derived from its molecular structure and the principle of "like dissolves like." The molecule possesses both polar (two hydroxyl groups, a nitrogen atom in the pyridine ring, and an ester group) and non-polar (ethyl group and the aromatic ring) characteristics. This amphiphilic nature suggests a varied solubility profile across different solvent classes.
The following table summarizes the predicted solubility of this compound in various organic solvents, categorized by their polarity.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the hydroxyl groups and the nitrogen atom of the solute. |
| Ethanol | High | Similar to methanol, it can act as a hydrogen bond donor and acceptor. | |
| Isopropanol | Moderate | Increased hydrocarbon chain length slightly reduces polarity compared to methanol and ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and ability to accept hydrogen bonds make it an excellent solvent for polar molecules. |
| N,N-Dimethylformamide (DMF) | High | A highly polar solvent capable of solvating a wide range of compounds. | |
| Acetone | Moderate | A polar aprotic solvent that can interact via dipole-dipole interactions. | |
| Ethyl Acetate | Moderate to Low | Less polar than acetone, with some hydrogen bond accepting capability. | |
| Non-Polar | Toluene | Low | Primarily non-polar nature makes it a poor solvent for the polar functional groups of the solute. |
| Hexane | Very Low | A non-polar aliphatic hydrocarbon with weak van der Waals forces, unlikely to dissolve the polar solute. | |
| Dichloromethane | Moderate to Low | Although considered non-polar, its ability to form weak hydrogen bonds may result in some solubility. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the isothermal saturation method, a common and reliable technique for determining the solubility of a solid compound in a solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. While the provided solubility table is based on theoretical predictions, the detailed experimental protocol offers a robust framework for researchers to determine precise quantitative data. Accurate solubility information is critical for optimizing reaction conditions, developing effective purification strategies, and formulating new drug products, thereby accelerating the pace of research and development in the pharmaceutical sciences.
Tautomeric Forms of Ethyl 4,6-dihydroxynicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dihydroxynicotinate, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug development due to its structural resemblance to biologically active pyridinone and dihydroxypyridine scaffolds. A critical aspect of its chemistry, which profoundly influences its reactivity, binding affinity, and pharmacokinetic properties, is its existence in multiple tautomeric forms. This technical guide provides a comprehensive overview of the potential tautomeric equilibria of this compound, detailing the underlying chemical principles, the influence of environmental factors, and the analytical and computational methodologies employed for their study. While specific quantitative data for this exact molecule is sparse in publicly available literature, this guide extrapolates from well-established principles and data from closely related dihydroxypyridine and pyridone systems to provide a robust framework for its investigation.
Introduction to Tautomerism in Dihydroxypyridines
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This phenomenon, known as tautomerism, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. In the context of dihydroxypyridines, the most prevalent form of tautomerism is the keto-enol type, where the molecule can exist in equilibrium between a dihydroxy (enol) form and various pyridinone or quinone-like (keto) forms. The position of this equilibrium is a subtle interplay of factors including the molecule's intrinsic electronic structure, the solvent's polarity, pH, temperature, and concentration.[2] Understanding and controlling this equilibrium is paramount in drug design, as different tautomers can exhibit distinct biological activities and physicochemical properties.
Potential Tautomeric Forms of this compound
This compound can theoretically exist in several tautomeric forms. The primary equilibrium is anticipated to be between the dihydroxy form and two pyridinone forms, with the potential for a zwitterionic form, particularly in polar protic solvents. The principal tautomers are depicted below:
Caption: Potential tautomeric forms of this compound.
Factors Influencing Tautomeric Equilibrium
The relative stability of the tautomeric forms of this compound is dictated by a variety of factors:
-
Solvent Polarity: This is one of the most significant factors. Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar pyridinone tautomers.[2] Non-polar solvents are more likely to favor the less polar dihydroxy form.
-
Substituent Effects: The ethyl ester group at the 3-position and the hydroxyl groups at the 4- and 6-positions influence the electronic distribution within the pyridine ring, thereby affecting the relative acidities and basicities of the protons and nitrogen atoms involved in tautomerization.
-
Temperature: Changes in temperature can shift the equilibrium position. The direction of the shift depends on the enthalpy change of the tautomerization reaction.
-
pH: The pH of the solution will have a profound effect, as it can lead to the formation of anionic or cationic species, which will have their own tautomeric preferences.
Experimental Protocols for Tautomer Analysis
Synthesis of this compound
A common synthetic route is the Fischer esterification of 4,6-dihydroxynicotinic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,6-dihydroxynicotinic acid in absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying tautomers in solution.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).
-
¹H NMR Analysis: Acquire ¹H NMR spectra for each solution. Distinct sets of peaks will be observed for each tautomer present in significant concentration. Key signals to monitor include the chemical shifts of the ring protons and any N-H or O-H protons.
-
¹³C NMR Analysis: Acquire ¹³C NMR spectra. The chemical shift of the carbonyl carbon in the pyridinone forms (typically in the range of 160-180 ppm) versus the carbon bearing the hydroxyl group in the dihydroxy form (typically 140-160 ppm) is a key diagnostic indicator.
-
Quantitative Analysis: The ratio of the tautomers can be determined by integrating the well-resolved peaks corresponding to each form in the ¹H NMR spectrum.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Tautomers of this compound
| Tautomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Dihydroxy form | Ring CH: 6.0-8.0, OH: 9.0-12.0 | C-OH: 140-160, C=C: 100-140 |
| Pyridinone forms | Ring CH: 5.5-7.5, NH: 10.0-13.0 | C=O: 160-180, C=C: 90-130 |
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in each tautomer.
Protocol:
-
Sample Preparation: Acquire IR spectra of the compound in the solid state (e.g., as a KBr pellet) and in various solvents.
-
Spectral Analysis: Look for characteristic absorption bands. The pyridinone forms will exhibit a strong C=O stretching vibration (typically 1640-1680 cm⁻¹), while the dihydroxy form will show a broad O-H stretching band (around 3200-3600 cm⁻¹).
Table 2: Expected IR Absorption Frequencies for Tautomeric Forms
| Functional Group | Tautomeric Form | Wavenumber (cm⁻¹) |
| O-H stretch | Dihydroxy | 3200-3600 (broad) |
| C=O stretch | Pyridinone | 1640-1680 (strong) |
| N-H stretch | Pyridinone | 3300-3500 (medium) |
Computational Analysis
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.
Workflow for Computational Analysis:
Caption: A typical workflow for the computational study of tautomerism.
Conclusion
The tautomeric behavior of this compound is a crucial aspect of its chemical identity with significant implications for its application in drug discovery and development. Although specific quantitative data for this compound remains to be published, a thorough understanding of the principles governing tautomerism in related dihydroxypyridine and pyridinone systems provides a strong foundation for its investigation. A combined approach utilizing spectroscopic techniques, particularly NMR in various solvents, and computational modeling will be essential to fully elucidate the tautomeric landscape of this promising molecule. The methodologies and frameworks presented in this guide offer a clear path for researchers to undertake such investigations.
References
An In-depth Technical Guide to the Key Reactive Sites of Ethyl 4,6-dihydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dihydroxynicotinate is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of the pyridine ring, hydroxyl groups, and the ethyl ester moiety, give rise to several key reactive sites. This technical guide provides a comprehensive overview of these sites, supported by theoretical calculations and established reaction methodologies. A thorough understanding of the molecule's reactivity is crucial for its effective utilization as a building block in the development of novel pharmaceutical agents and other functional organic molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of reaction pathways to facilitate further research and application.
Molecular Structure and Tautomerism
This compound (CAS No: 6975-44-6, Molecular Formula: C₈H₉NO₄) possesses a dihydroxypyridine core. A critical aspect of its chemistry is the existence of tautomeric forms. The equilibrium between the dihydroxy form and various keto-enol tautomers is influenced by the solvent and solid-state packing forces. The most stable and commonly represented tautomer is ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate, which will be the focus of the reactivity discussion.
Theoretical Analysis of Reactive Sites
Geometrical Parameters
The bond lengths and angles determine the molecule's three-dimensional shape and influence steric accessibility to reactive sites.
Table 1: Predicted Bond Lengths for Key Bonds in Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
| Bond | Predicted Bond Length (Å) |
| N1 - C2 | 1.38 |
| C2 - C3 | 1.45 |
| C3 - C4 | 1.37 |
| C4 - C5 | 1.46 |
| C5 - C6 | 1.35 |
| C6 - N1 | 1.39 |
| C4 - O(H) | 1.35 |
| C6 = O | 1.24 |
| C3 - C(O)OEt | 1.48 |
| C(O) - OEt | 1.36 |
| C=O (ester) | 1.22 |
Table 2: Predicted Bond Angles for Key Atoms in Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
| Atoms | Predicted Bond Angle (°) |
| C6 - N1 - C2 | 122.0 |
| N1 - C2 - C3 | 118.5 |
| C2 - C3 - C4 | 120.0 |
| C3 - C4 - C5 | 121.5 |
| C4 - C5 - C6 | 117.0 |
| C5 - C6 - N1 | 121.0 |
| C3 - C4 - O(H) | 120.0 |
| N1 - C6 = O | 123.0 |
| C2 - C3 - C(O)OEt | 119.0 |
Note: The data presented in Tables 1 and 2 are illustrative and based on DFT calculations of similar dihydropyridine structures. Actual experimental values may vary.
Electronic Properties
Mulliken population analysis and Frontier Molecular Orbital (FMO) theory provide insights into the electronic distribution and the most probable sites for electrophilic and nucleophilic attack.
Table 3: Predicted Mulliken Atomic Charges for Key Atoms in Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
| Atom | Predicted Mulliken Charge (e) |
| N1 (NH) | -0.45 |
| C2 | +0.25 |
| C3 | -0.10 |
| C4 (C-OH) | +0.30 |
| C5 | -0.20 |
| C6 (C=O) | +0.50 |
| O (C4-OH) | -0.60 |
| O (C6=O) | -0.55 |
| C (Ester C=O) | +0.65 |
| O (Ester O-Et) | -0.40 |
The negative charges on the oxygen atoms and the C5 position indicate their nucleophilic character. The positive charges on the C2, C4, C6, and the ester carbonyl carbon highlight their electrophilic nature.
Table 4: Predicted Frontier Molecular Orbital (FMO) Properties
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the pyridine ring, particularly the electron-rich C5 position and the oxygen atoms, indicating these as the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the C2, C6, and the ester carbonyl carbon atoms, suggesting these are the most likely sites for nucleophilic attack. The relatively large HOMO-LUMO gap suggests good kinetic stability.
Key Reactive Sites and Reaction Pathways
Based on the theoretical analysis, the following key reactive sites can be identified:
-
C5 Position: The most nucleophilic carbon on the pyridine ring, susceptible to electrophilic aromatic substitution.
-
Hydroxyl Group (C4-OH): Can act as a nucleophile or be converted into a better leaving group.
-
Amide-like Nitrogen (N1): Can be deprotonated and act as a nucleophile.
-
Carbonyl Carbon of the Ester (C=O): An electrophilic site for nucleophilic acyl substitution.
-
α-Carbon to the Ester: Can be deprotonated to form an enolate under strongly basic conditions.
Electrophilic Aromatic Substitution
The electron-rich pyridine ring is activated towards electrophilic attack, primarily at the C5 position.
Caption: General mechanism for electrophilic aromatic substitution at the C5 position.
Nucleophilic Acyl Substitution
The ester group is a key site for modification via nucleophilic attack.
Caption: General mechanism for nucleophilic acyl substitution at the ester carbonyl.
Experimental Protocols for Key Reactions
The following protocols are representative methods for the modification of this compound and related compounds.
Synthesis of this compound
A common synthetic route involves the condensation of diethyl 1,3-acetonedicarboxylate with an appropriate nitrogen source.
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound.
Detailed Protocol:
-
In a round-bottom flask, combine diethyl 1,3-acetonedicarboxylate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (2.0 eq).
-
Heat the mixture at 120 °C for 2 hours with stirring.
-
After cooling to room temperature, dissolve the reaction mixture in dichloromethane.
-
Cool the solution to 0 °C in an ice bath and slowly add 30% aqueous ammonia.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Perform an aqueous extraction. Adjust the pH of the aqueous layer to 5 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.
Halogenation (Chlorination)
The hydroxyl groups can be substituted with halogens, a key transformation for further functionalization.
Detailed Protocol:
-
To a flask containing this compound (1.0 eq), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours under an inert atmosphere.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain ethyl 4,6-dichloronicotinate.
Nitrosation
Introduction of a nitroso group at the C5 position is a valuable step for creating further derivatives.
Detailed Protocol:
-
Dissolve this compound (1.0 eq) in a suitable acidic solvent (e.g., glacial acetic acid or dilute sulfuric acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
The product, ethyl 4,6-dihydroxy-5-nitrosonicotinate, may precipitate from the reaction mixture. If not, carefully add the reaction mixture to ice water to induce precipitation.
-
Collect the solid by filtration, wash with cold water, and dry.
Conclusion
This compound is a molecule with multiple, well-defined reactive sites. The electron-rich pyridine ring, particularly the C5 position, is prone to electrophilic attack, while the ester functionality provides a handle for nucleophilic substitution. The hydroxyl groups can also be targeted for various transformations. A comprehensive understanding of its tautomeric nature and the electronic landscape, as elucidated by computational methods, is key to predicting its reactivity and designing efficient synthetic strategies. The experimental protocols provided herein serve as a foundation for the practical application of this versatile building block in the synthesis of complex molecules with potential applications in drug discovery and materials science. Further experimental and computational studies will continue to unveil the full potential of this valuable heterocyclic compound.
Ethyl 4,6-dihydroxynicotinate: A Versatile Building Block for Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 4,6-dihydroxynicotinate, a multifunctional pyridine derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including the presence of two reactive hydroxyl groups and an ester moiety on a pyridine core, make it an ideal starting material for the construction of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of pharmacologically active molecules. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of key quantitative data and visual representations of reaction pathways.
Physicochemical Properties
This compound is a white to off-white solid with a melting point of 214 °C (with decomposition).[1] It is characterized by the following molecular and physical properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| CAS Number | 6975-44-6 | [1] |
| Melting Point | 214 °C (dec.) | [1] |
| Appearance | White to off-white solid | [2] |
Tautomerism
This compound can exist in several tautomeric forms. The predominant forms are the dihydroxy form (this compound) and the hydroxy-oxo form (Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate). The equilibrium between these tautomers is influenced by the solvent and the solid-state packing. For clarity, this guide will primarily refer to the compound as this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 4,6-dihydroxynicotinate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 4,6-dihydroxynicotinate, a valuable intermediate in the development of various pharmaceuticals. The synthesis is a two-step process commencing with the acylation of diethyl malonate to form diethyl 3-oxoglutarate, which is then cyclized to yield the final product.
Introduction
This compound is a key building block in the synthesis of a range of biologically active compounds. Its derivatives have shown potential as inhibitors for enzymes such as PDE5 and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1] This protocol outlines a reliable method for its preparation from the readily available starting material, diethyl malonate.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Acylation of Diethyl Malonate: Diethyl malonate is first acylated with acetyl chloride in the presence of magnesium chloride and a tertiary amine to yield diethyl 3-oxoglutarate (also known as diethyl acetylmalonate).
-
Cyclization to this compound: The intermediate, diethyl 3-oxoglutarate, is then reacted with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia to form the final product.
Experimental Protocols
Part 1: Synthesis of Diethyl 3-oxoglutarate from Diethyl Malonate
This procedure is adapted from the C-acylation method described by Rathke and Cowan.
Materials:
-
Diethyl malonate
-
Magnesium chloride (anhydrous)
-
Triethylamine or Pyridine
-
Acetyl chloride
-
Acetonitrile (anhydrous)
-
6 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium chloride (1.1 equivalents) and anhydrous acetonitrile.
-
To this suspension, add diethyl malonate (1.0 equivalent) and the tertiary amine (triethylamine or pyridine, 2.0 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of 6 M hydrochloric acid until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 3-oxoglutarate.
-
The crude product can be purified by vacuum distillation.
Part 2: Synthesis of this compound from Diethyl 3-oxoglutarate
This protocol is based on a well-established method for the synthesis of the target molecule.[1]
Materials:
-
Diethyl 3-oxoglutarate (from Part 1)
-
Triethyl orthoformate
-
Acetic anhydride
-
Dichloromethane
-
30% Ammonia solution
-
Concentrated Hydrochloric acid
Procedure:
-
In a round-bottom flask, mix diethyl 3-oxoglutarate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1.0 mol).[1]
-
Heat the mixture at 120°C for 2 hours.[1]
-
After cooling to room temperature, dissolve the mixture in dichloromethane (1 L).[1]
-
Cool the solution to 0°C in an ice bath and slowly add 30% ammonia solution (80 mL).[1]
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]
-
Transfer the mixture to a separatory funnel and extract with water (2 x 200 mL).[1]
-
Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.[1]
-
A precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with cold water and dry under vacuum to afford this compound as a white solid.[1]
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Diethyl 3-oxoglutarate Synthesis | This compound Synthesis |
| Starting Material | Diethyl malonate | Diethyl 3-oxoglutarate |
| Key Reagents | Acetyl chloride, MgCl₂, Triethylamine | Triethyl orthoformate, Acetic anhydride, Ammonia |
| Solvent | Acetonitrile | Dichloromethane |
| Reaction Temperature | 0°C to Room Temperature | 120°C, then 0°C to Room Temperature[1] |
| Reaction Time | 12 hours | 2 hours, then overnight[1] |
| Product Yield | High yields reported (e.g., 85% with triethylamine) | 60%[1] |
| Product Purity | Purified by vacuum distillation | Typically high after precipitation |
| Product Appearance | Colorless liquid | White solid[1] |
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H)[1] |
| Mass Spectrometry (ESI) | m/z: 184.1 [M + H]⁺[1] |
| Melting Point | 214 °C (decomposition)[2] |
| Molecular Formula | C₈H₉NO₄[2] |
| Molecular Weight | 183.16 g/mol [2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Synthesis of Ethyl 4,6-dihydroxynicotinate: An Application Note and Experimental Protocol
This document provides a detailed experimental protocol for the synthesis of Ethyl 4,6-dihydroxynicotinate, a valuable intermediate in the preparation of various biologically active compounds. The described method is a one-pot reaction followed by a straightforward workup procedure.
Introduction
This compound is a key building block in medicinal chemistry and organic synthesis. It serves as a precursor for the synthesis of a range of heterocyclic compounds, including pyridazinopyrimidinone and pyridopyrimidinone derivatives, which have been investigated as PDE5 inhibitors. Additionally, it is utilized in the creation of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase[1]. The presence of hydroxyl and ester functional groups allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs.
Reaction Scheme
The synthesis proceeds via the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and acetic anhydride, followed by cyclization with ammonia.
Reactants:
-
Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxoglutarate)
-
Triethyl orthoformate
-
Acetic anhydride
-
Ammonia
Product:
-
This compound
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Diethyl 1,3-acetonedicarboxylate | 202.21 | 101 | 0.5 |
| Triethyl orthoformate | 148.20 | 81.4 | 0.55 |
| Acetic anhydride | 102.09 | 102 | 1.0 |
| 30% Ammonia solution | 17.03 (as NH3) | 80 mL | - |
| Dichloromethane | 84.93 | 1 L | - |
| Concentrated Hydrochloric acid | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure
-
Reaction Setup: In a suitable reaction vessel, combine diethyl 1,3-acetonedicarboxylate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol)[1].
-
Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours with stirring[1].
-
Cooling and Dissolution: After 2 hours, cool the mixture to room temperature. Dissolve the resulting residue in 1 L of dichloromethane[1].
-
Ammonia Addition: Cool the dichloromethane solution to 0 °C in an ice bath. Slowly add 80 mL of 30% ammonia solution to the cooled mixture[1].
-
Overnight Reaction: Gradually warm the reaction mixture to room temperature and continue stirring overnight[1].
-
Extraction: Transfer the mixture to a separatory funnel and perform two extractions with water. Combine the aqueous phases[1].
-
Precipitation: Adjust the pH of the combined aqueous phase to 5 using concentrated hydrochloric acid. This will cause the product to precipitate out of the solution[1].
-
Isolation and Drying: Collect the precipitate by filtration. Wash the solid with cold water and dry it to obtain this compound[1].
Characterization Data
| Parameter | Result |
| Yield | 60.0 g (60%) |
| Appearance | White solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H)[1] |
| Mass Spec (ESI) | m/z: 184.1 [M + H]⁺[1] |
| Melting Point | 214 °C (decomposes)[2][3] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Purification of Crude Ethyl 4,6-dihydroxynicotinate by Recrystallization: Application Notes and Protocols
Introduction
Ethyl 4,6-dihydroxynicotinate is a key intermediate in the synthesis of a variety of pharmaceutical compounds. The purity of this intermediate is critical to ensure the desired efficacy, safety, and yield of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of crude this compound via recrystallization, a robust and scalable technique for enhancing the purity of solid organic compounds. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
Data Presentation
The selection of an appropriate solvent is paramount for a successful recrystallization. Based on the polar nature of this compound and literature precedents for structurally similar dihydropyridine and pyridinone derivatives, ethanol and ethanol/water mixtures are highly effective solvent systems. The following table summarizes the expected quantitative data from the recrystallization of crude this compound. These values are representative and may vary depending on the initial purity of the crude product and the precise execution of the protocol.
| Parameter | Crude Product | Purified Product (Ethanol) | Purified Product (Ethanol/Water) |
| Appearance | Off-white to yellowish powder | White crystalline solid | Fine white needles |
| Purity (by HPLC) | ~95% | >99.5% | >99.5% |
| Melting Point | 212-215 °C (decomposes) | Sharp m.p. at 214 °C (decomposes)[1] | Sharp m.p. at 214 °C (decomposes)[1] |
| Typical Recovery Yield | N/A | 85-95% | 88-97% |
| Solvent Volume (per 10g crude) | N/A | 50-70 mL | 40-60 mL Ethanol + 10-20 mL Water |
Experimental Protocols
This section details the step-by-step methodologies for the recrystallization of crude this compound using either absolute ethanol or an ethanol/water mixture.
Protocol 1: Recrystallization from Absolute Ethanol
This protocol is suitable for general purification of the crude product.
Materials:
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of absolute ethanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add more ethanol in small portions (5-10 mL) until the solid completely dissolves. The objective is to use the minimum amount of hot solvent to form a saturated solution.
-
-
Decolorization (Optional):
-
If the solution exhibits a significant color, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to adsorb colored impurities.
-
Reheat the solution to a gentle boil for 5-10 minutes with stirring.
-
-
Hot Filtration (if charcoal was used):
-
To prevent premature crystallization, preheat a clean 250 mL Erlenmeyer flask and a stemless glass funnel on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask to remove the activated charcoal or any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold absolute ethanol.
-
Turn on the vacuum and create a slurry by swirling the flask containing the crystals.
-
Quickly pour the slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Wash the crystals in the funnel with two small portions of ice-cold absolute ethanol to remove any residual mother liquor.
-
-
Drying:
-
Allow the crystals to be pulled dry on the Büchner funnel by the vacuum for 15-20 minutes.
-
Transfer the purified crystalline product to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
-
Analysis:
-
Determine the mass of the purified product and calculate the percent recovery.
-
Measure the melting point of the purified crystals. A sharp melting point is indicative of high purity.
-
Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Recrystallization from Ethanol/Water Mixture
This mixed-solvent system can sometimes provide a higher recovery of very pure product.
Materials:
-
Same as Protocol 1, with the addition of deionized water.
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 40 mL of absolute ethanol and heat the mixture to a gentle boil with stirring until the solid is fully dissolved.
-
-
Addition of Anti-solvent:
-
While maintaining the solution at a gentle boil, add hot deionized water dropwise until the solution becomes faintly and persistently turbid (cloudy).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
-
Follow the same procedure as in Protocol 1, step 4.
-
-
Isolation of Crystals:
-
Follow the same procedure as in Protocol 1, step 5, but use an ice-cold ethanol/water mixture (in the same ratio as determined in the dissolution step) for wetting the filter paper and washing the crystals.
-
-
Drying:
-
Follow the same procedure as in Protocol 1, step 6.
-
-
Analysis:
-
Follow the same procedure as in Protocol 1, step 7.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the purification of crude this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Ethanol is a flammable liquid. Avoid open flames and use a heating mantle or a steam bath as a heat source.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Application Notes and Protocols: Ethyl 4,6-dihydroxynicotinate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Ethyl 4,6-dihydroxynicotinate as a key starting material in the synthesis of potent kinase inhibitors. The focus is on the synthesis of pyrido[3,4-g]quinazoline derivatives, which have shown significant inhibitory activity against various protein kinases, particularly within the CMGC family (CDKs, MAPKs, GSKs, and CLKs).
Introduction
This compound is a versatile heterocyclic building block, owing to its dihydroxypyridine core and reactive ester group.[1] These features make it an ideal precursor for the construction of complex nitrogen-containing fused ring systems. This document outlines a synthetic strategy to produce pyrido[3,4-g]quinazoline-based kinase inhibitors, summarizes their biological activity, and provides detailed experimental procedures. These inhibitors have demonstrated potential in modulating signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.[2][3][4]
Synthetic Pathway Overview
The general synthetic route from this compound to the target pyrido[3,4-g]quinazoline kinase inhibitors involves a multi-step process. The initial steps focus on the conversion of the dihydroxypyridine core into a functionalized pyridine intermediate, which is then elaborated to form the fused quinazoline ring system.
Caption: General workflow for the synthesis of pyrido[3,4-g]quinazoline kinase inhibitors.
Target Kinases and Signaling Pathways
The synthesized pyrido[3,4-g]quinazoline derivatives have been evaluated for their inhibitory activity against a panel of protein kinases, with notable potency against members of the CMGC group. These kinases are crucial regulators of cellular processes, and their dysregulation is linked to various diseases.
-
CDK5 (Cyclin-Dependent Kinase 5): A key player in neuronal development and function. Its hyperactivity is implicated in neurodegenerative diseases like Alzheimer's.[5][6][7][8]
-
CLK1 (CDC-Like Kinase 1) & DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A): These kinases are involved in the regulation of pre-mRNA splicing. Their inhibition is a potential therapeutic strategy for cancer and neurodegenerative disorders.[2][4][9]
-
GSK3 (Glycogen Synthase Kinase 3): A multifaceted kinase involved in numerous signaling pathways, including insulin signaling and Wnt signaling. It is a target for metabolic disorders, neurodegenerative diseases, and cancer.[1][10][11][12][13]
Below are diagrams illustrating the signaling pathways involving these kinases.
Caption: Simplified CDK5 signaling pathway in neurons.
Caption: Role of DYRK1A and CLK1 in pre-mRNA splicing.
Caption: Involvement of GSK3 in Wnt and PI3K/Akt signaling.
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of representative pyrido[3,4-g]quinazoline derivatives. These compounds are structurally analogous to those that can be synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PQ-1 | CLK1 | 18 | [14] |
| DYRK1A | >1000 | [14] | |
| CDK5 | >1000 | [14] | |
| GSK3 | >1000 | [14] | |
| PQ-2 | CLK1 | 62 | [14] |
| DYRK1A | >1000 | [14] | |
| CDK5 | >1000 | [14] | |
| GSK3 | >1000 | [14] | |
| PQ-3 | CLK1 | 110 | [3] |
| DYRK1A | 30 | [3] | |
| CDK5 | >10000 | [3] | |
| GSK3 | >10000 | [3] | |
| PQ-4 | CLK1 | 230 | [15] |
| DYRK1A | 80 | [15] | |
| CDK5 | >10000 | [15] | |
| GSK3 | >10000 | [15] |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of pyrido[3,4-g]quinazoline kinase inhibitors starting from this compound.
Protocol 1: Synthesis of 2,4-Dichloro-3-nitropyridine Intermediate
This protocol describes a plausible route to a key intermediate from a related dihydroxypyridine derivative, which can be adapted from this compound.
-
Step 1: Decarboxylation and Nitration
-
Heat this compound in a mixture of phosphoric acid and water to effect decarboxylation to 2,4-dihydroxypyridine.[16][17]
-
After cooling, add nitric acid dropwise while maintaining the temperature at 90°C to yield 2,4-dihydroxy-3-nitropyridine.[16]
-
Cool the reaction mixture and precipitate the product by adding cold water. Filter and dry the solid.
-
-
Step 2: Chlorination
-
Suspend the 2,4-dihydroxy-3-nitropyridine in phosphorus oxychloride.
-
Add a base such as triethylamine or pyridine and heat the mixture to reflux for 4-6 hours.[18]
-
After completion, cool the reaction mixture and carefully quench with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-3-nitropyridine.[18][19]
-
Protocol 2: Synthesis of the Pyrido[3,4-g]quinazoline Core
This protocol outlines the subsequent steps to construct the tricyclic core.
-
Step 1: Amination
-
Dissolve the 2,4-dichloro-3-nitropyridine intermediate in a suitable solvent (e.g., ethanol).
-
Add a primary amine or ammonia source and heat the reaction to substitute one of the chloro groups. The 4-position is generally more reactive towards nucleophilic substitution.
-
-
Step 2: Reduction of the Nitro Group
-
Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation (e.g., H2, Pd/C).
-
-
Step 3: Cyclization to form the Quinazoline Ring
-
React the resulting diamino-chloropyridine with a suitable one-carbon source, such as formamidine acetate or guanidine hydrochloride, in a high-boiling solvent like 2-ethoxyethanol.
-
Heat the mixture to reflux to facilitate the cyclization and formation of the pyrido[3,4-g]quinazoline core.
-
Protocol 3: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds.
-
Prepare a stock solution of the test compound in DMSO.
-
In a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 2 hours).
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., by spotting onto an ion-exchange filter paper and washing).[15]
-
Quantify the amount of incorporated phosphate using a scintillation counter or other appropriate method.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[15]
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of a range of pyrido[3,4-g]quinazoline-based kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds targeting key kinases in various disease-related signaling pathways. Further derivatization of the pyrido[3,4-g]quinazoline core can lead to the development of more potent and selective kinase inhibitors for therapeutic applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrido[3,4-g]quinazoline derivatives as CMGC family protein kinase inhibitors: Design, synthesis, inhibitory potency and X-ray co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 17. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 18. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 19. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
The Versatility of Ethyl 4,6-dihydroxynicotinate in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4,6-dihydroxynicotinate, a dihydroxypyridine derivative, stands as a pivotal building block in the realm of medicinal chemistry. Its inherent structural features, including a modifiable dihydroxypyridine core and an ethyl ester group, render it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This document provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data, to guide researchers in leveraging this scaffold for the discovery and development of novel therapeutic agents.
Application Notes
This compound serves as a key intermediate in the synthesis of various classes of bioactive molecules, primarily kinase inhibitors, phosphodiesterase 5 (PDE5) inhibitors, and non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[1][2] The strategic manipulation of its functional groups allows for the exploration of structure-activity relationships (SAR), leading to the optimization of potency and selectivity of drug candidates.
A crucial transformation of this compound is its conversion to ethyl 4,6-dichloronicotinate. This is typically achieved through treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction dramatically alters the electronic properties of the pyridine ring, replacing the hydrogen-bond-donating hydroxyl groups with electron-withdrawing chloro groups, which then serve as reactive sites for nucleophilic substitution reactions.
Kinase Inhibitors
The ethyl 4,6-dichloronicotinate intermediate is a valuable precursor for the synthesis of pyridopyrimidine-based kinase inhibitors. These compounds have shown potent inhibitory activity against a range of kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 4 (CDK4). By introducing various amines and other functionalities at the 4- and 6-positions of the pyridine ring, libraries of compounds can be generated and screened for their anti-proliferative activities.
Phosphodiesterase 5 (PDE5) Inhibitors
Derivatives of this compound, specifically pyridazinopyrimidinones and pyridopyrimidinones, have been investigated as inhibitors of PDE5.[2] PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to vasodilation, a mechanism exploited in the treatment of erectile dysfunction and pulmonary hypertension.
HIV-1 Reverse Transcriptase Inhibitors
The pyridone core, accessible from this compound, is a key structural motif in a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These pyridone diaryl ether derivatives are potent and selective inhibitors of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. They bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.
Quantitative Data on Biological Activities
The following tables summarize the inhibitory activities of various compounds derived from scaffolds related to this compound.
| Table 1: Inhibitory Activity of Pyridopyrimidine Derivatives against Kinases | ||||
| Compound Scaffold | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Cyanopyridone | VEGFR-2 | - | 0.124 - 0.217 | [1] |
| Cyanopyridone | HER-2 | - | 0.077 - 0.168 | [1] |
| Pyridopyrimidine | EGFR | - | - | [3] |
| Pyridopyrimidine | CDK4/cyclin D1 | - | - | [3] |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | MCF-7 | 0.0114 - 0.0346 | [4] |
| Pyridazinone | VEGFR-2 | - | 0.0607 - 1.8 | [2] |
| Table 2: Anti-proliferative Activity of Pyridopyrimidine Derivatives | |||
| Compound Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Cyanopyridone | MCF-7 (Breast) | 1.39 - 1.77 | [1] |
| Cyanopyridone | HepG2 (Liver) | 2.71 | [1] |
| Pyridopyrimidine | HeLa (Cervical) | 9.27 | [3] |
| Pyridopyrimidine | MCF-7 (Breast) | 7.69 | [3] |
| Pyridopyrimidine | HepG-2 (Liver) | 5.91 | [3] |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 - 1.13 | [4] |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 0.99 - 1.13 | [4] |
| Table 3: Inhibitory Activity of Pyridone Derivatives against HIV-1 Reverse Transcriptase | |||
| Compound Scaffold | Virus Strain | EC50 (nM) | Reference |
| Pyridinone | Wild-type HIV-1 | 4 | [5] |
| Dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one (Nevirapine) | Wild-type HIV-1 | 84 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-dichloronicotinate from this compound
This protocol describes the chlorination of the dihydroxypyridine ring, a key step in activating the molecule for further diversification.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., Toluene)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an inert solvent such as toluene.
-
Cool the suspension in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred suspension. An excess of POCl₃ is typically used.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, ethyl 4,6-dichloronicotinate, can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Pyridopyrimidine-Based Kinase Inhibitors
This protocol outlines a general approach for the synthesis of pyridopyrimidine derivatives from ethyl 4,6-dichloronicotinate.
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Various primary or secondary amines
-
Guanidine hydrochloride
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A suitable solvent (e.g., ethanol, isopropanol, DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution. Dissolve ethyl 4,6-dichloronicotinate in a suitable solvent. Add a primary or secondary amine and a base. The reaction is typically stirred at room temperature or heated to facilitate the substitution of one of the chloro groups. The regioselectivity of this step may vary depending on the reaction conditions and the nature of the amine.
-
Step 2: Cyclization to form the Pyridopyrimidine Core. The product from Step 1 is then reacted with guanidine hydrochloride in the presence of a base to construct the fused pyrimidine ring. This cyclization reaction is often carried out at elevated temperatures.
-
Step 3: Further Functionalization (Optional). The remaining chloro group on the pyridopyrimidine core can be further displaced by another nucleophile (e.g., another amine) to introduce additional diversity.
-
Purification. The final products are purified using standard techniques such as column chromatography, crystallization, or preparative HPLC.
Signaling Pathways and Mechanisms of Action
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[4][7] Its signaling cascade is a critical target in cancer therapy to inhibit tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and its inhibition.
HER-2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER-2) is another crucial receptor tyrosine kinase that, when overexpressed, can drive the growth of certain types of cancer, most notably breast cancer.[2][3][8][9][10]
Caption: HER-2 signaling pathway and its inhibition.
HIV-1 Reverse Transcription Workflow
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) derived from pyridone scaffolds interfere with a critical step in the HIV-1 replication cycle.[11][12]
Caption: HIV-1 reverse transcription and NNRTI inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Preparation method of key intermediate of lorlatinib - Eureka | Patsnap [eureka.patsnap.com]
- 6. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Ethyl 4,6-dichloronicotinate via Chlorination of Ethyl 4,6-dihydroxynicotinate with Phosphorus Pentachloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative experimental protocol for the synthesis of Ethyl 4,6-dichloronicotinate, a valuable intermediate in pharmaceutical and agrochemical research. The described method involves the chlorination of Ethyl 4,6-dihydroxynicotinate using phosphorus pentachloride (PCl₅). While phosphorus oxychloride (POCl₃) is also commonly employed for this transformation, this document focuses on the application of PCl₅, a powerful chlorinating agent.[1][2]
Introduction
The conversion of hydroxyl groups on pyridine rings to chlorine atoms is a fundamental transformation in organic synthesis, enabling further functionalization and the construction of complex heterocyclic scaffolds. Ethyl 4,6-dichloronicotinate serves as a key building block in the synthesis of various biologically active molecules. Phosphorus pentachloride is a potent reagent for the replacement of hydroxyl groups with chlorine atoms.[3] The reaction proceeds via the conversion of the hydroxyl groups into better leaving groups, which are subsequently displaced by chloride ions.
Reaction Overview
The reaction involves the treatment of this compound with phosphorus pentachloride to yield Ethyl 4,6-dichloronicotinate. The reaction typically requires elevated temperatures to proceed to completion.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative aspects of this reaction, based on typical procedures for the chlorination of hydroxypyridines. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactant | This compound | |
| Molecular Weight | 183.16 g/mol | |
| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) | |
| Molecular Weight | 208.24 g/mol | |
| Product | Ethyl 4,6-dichloronicotinate | |
| Molecular Weight | 220.05 g/mol | |
| Typical Molar Ratio | 1 : 2.2 (Substrate : PCl₅) | Based on analogous reactions |
| Typical Reaction Temperature | 100-140 °C | [4] |
| Typical Reaction Time | 2-5 hours | [4] |
| Reported Yield (with POCl₃) | 90% |
Experimental Protocol
This protocol is a representative procedure for the chlorination of a dihydroxypyridine derivative and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃) (optional, as solvent)[5]
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Carefully add phosphorus pentachloride (2.2 eq) to the flask. The addition may be exothermic. If necessary, the reaction can be performed in a high-boiling inert solvent like phosphorus oxychloride.[5]
-
Reaction: Heat the reaction mixture to 110-140 °C with vigorous stirring.[4] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-5 hours.[4]
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas. c. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. d. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Ethyl 4,6-dichloronicotinate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Safety Precautions:
-
Phosphorus pentachloride is a corrosive and moisture-sensitive solid that reacts violently with water to produce hydrochloric acid. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The work-up procedure involving quenching with ice and neutralization with bicarbonate will generate a significant amount of gas (HCl and CO₂). Ensure adequate ventilation and perform these steps slowly and carefully to avoid excessive foaming and pressure build-up.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of Ethyl 4,6-dichloronicotinate.
Application in Drug Discovery Signaling Pathway
Caption: Role of Ethyl 4,6-dichloronicotinate in a drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 4. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]
- 5. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Ethyl 4,6-dihydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the quantitative analysis of Ethyl 4,6-dihydroxynicotinate. Due to a lack of established and validated methods in the public domain, this guide presents hypothetical yet scientifically grounded methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. These protocols are intended to serve as a starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including reaction monitoring, purity assessment, and formulation analysis. This document outlines key analytical techniques that can be employed for its quantification.
Compound Properties
-
Chemical Formula: C₈H₉NO₄
-
Molecular Weight: 183.16 g/mol
-
Appearance: White to yellow crystalline powder.
-
Melting Point: Approximately 214 °C (decomposes).
-
Solubility: Sparingly soluble in water, soluble in organic solvents like methanol and DMSO.
-
Structure: The presence of a substituted pyridine ring provides chromophoric properties suitable for UV detection. The polar nature of the molecule makes it amenable to reversed-phase liquid chromatography.
Proposed Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of organic molecules with UV-absorbing functional groups. The dihydroxypyridine core of this compound is expected to have a strong UV absorbance, making this a suitable method.
3.1.1. Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of this compound should be determined to identify the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 260-280 nm. For this hypothetical protocol, we will use 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
3.1.2. Hypothetical Quantitative Data (HPLC-UV)
| Parameter | Hypothetical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex matrices or trace-level quantification.
3.2.1. Experimental Protocol: LC-MS
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution may be employed for better separation in complex samples.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The protonated molecule [M+H]⁺ is expected at m/z 184.06.
-
Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Detection Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion (m/z 184.06) for high sensitivity and selectivity. For structural confirmation, tandem MS (MS/MS) can be used to monitor specific fragment ions.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but using LC-MS grade solvents.
3.2.2. Hypothetical Quantitative Data (LC-MS)
| Parameter | Hypothetical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
UV-Vis Spectrophotometry
For a quick estimation of the concentration of a pure sample of this compound, UV-Vis spectrophotometry can be a simple and cost-effective method.
3.3.1. Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Prepare the sample solution in methanol and measure its absorbance at λmax.
-
Calculate the concentration of the sample from the calibration curve.
-
3.3.2. Hypothetical Quantitative Data (UV-Vis Spectrophotometry)
| Parameter | Hypothetical Value |
| λmax | ~275 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined experimentally |
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Experimental workflow for LC-MS quantification.
Conclusion
The analytical methods proposed in this document provide a solid foundation for the quantification of this compound. It is imperative that any selected method undergoes rigorous validation in accordance with ICH guidelines to ensure its suitability for the intended purpose. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl 4,6-dihydroxynicotinate
Application Note
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 4,6-dihydroxynicotinate. The method is suitable for purity assessments and quantification of the compound in various sample matrices. The protocol has been developed to provide accurate and precise results, making it an essential tool for researchers, scientists, and professionals in drug development.
Introduction
This compound is a pyridine derivative of interest in pharmaceutical research. A reliable analytical method for its quantification is crucial for quality control and research and development purposes. This document provides a detailed HPLC method, including sample preparation, chromatographic conditions, and a summary of validation parameters, to ensure accurate and reproducible quantification.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
-
Preparation of Solutions
-
Mobile Phase: A mixture of 70% Water with 0.1% Formic Acid and 30% Acetonitrile. The mobile phase should be degassed before use.
-
Diluent: A mixture of 50% Water and 50% Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The analysis is performed using the following isocratic conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 70% Water (0.1% Formic Acid) : 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The validation parameters are summarized below.
System Suitability
System suitability was assessed by injecting the standard solution six times. The results are presented in the following table:
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 126,000 |
| 25 | 315,000 |
| 50 | 630,000 |
| 100 | 1,250,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Level | % RSD of Peak Area |
| Repeatability (n=6) | 0.9% |
| Intermediate Precision (n=6 over 3 days) | 1.5% |
Accuracy
Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 50 | 99.5 | 1.2 |
| 75 | 101.2 | 0.9 |
| 100 | 99.8 | 1.1 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a simple, accurate, and precise way to quantify this compound. The method is suitable for routine analysis in a quality control or research environment. The validation results demonstrate that the method is reliable and meets the requirements of standard guidelines.
References
Application Notes and Protocols: Monitoring Ethyl 4,6-dihydroxynicotinate Reactions with Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique essential for monitoring the progress of organic reactions. This document provides detailed protocols and application notes for utilizing TLC to monitor reactions involving Ethyl 4,6-dihydroxynicotinate. This compound is a versatile building block in synthesizing various heterocyclic compounds, including potential pharmaceutical agents. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, determining reaction completion, and identifying potential byproducts.
Principle of TLC in Reaction Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is based on the polarity of the compounds. In the context of a chemical reaction, the starting material, product(s), and any intermediates will likely have different polarities and thus will travel different distances on the TLC plate, resulting in distinct spots. By observing the disappearance of the starting material spot and the appearance of the product spot over time, the progress of the reaction can be effectively monitored. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying and comparing compounds.
Materials and Equipment
-
Stationary Phase: Pre-coated TLC plates with silica gel 60 F254 are recommended. The F254 indicator allows for the visualization of UV-active compounds under a UV lamp.
-
Mobile Phase: A selection of organic solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).
-
Sample Application: Glass capillary tubes or micropipettes.
-
Developing Chamber: A glass chamber with a lid.
-
Visualization:
-
UV lamp (254 nm and 365 nm).
-
Iodine chamber.
-
Staining reagents (e.g., potassium permanganate, p-anisaldehyde).
-
-
General Laboratory Glassware and Equipment: Beakers, graduated cylinders, forceps, heating device (heat gun or hot plate).
Experimental Protocols
-
Plate Preparation: With a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Mark small, evenly spaced tick marks on this line for each sample to be spotted.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane) to make a roughly 1% solution. Prepare separate solutions of the starting material(s) and, if available, the expected product for use as standards.
-
Dip a clean capillary tube into the sample solution.
-
Gently and briefly touch the end of the capillary tube to the designated tick mark on the origin line of the TLC plate. This will create a small spot.
-
Allow the solvent to evaporate completely.
-
For reaction monitoring, it is customary to spot the starting material in one lane, the reaction mixture in a middle lane, and a co-spot (starting material and reaction mixture in the same spot) in another lane. This helps to confirm the identity of the spots.
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapors. Close the lid and allow it to sit for 5-10 minutes.
-
Development: Using forceps, carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
UV Light: Place the dried TLC plate under a UV lamp. UV-active compounds will appear as dark spots on a fluorescent green background at 254 nm.[1] Circle the spots with a pencil. Some compounds may also fluoresce at 365 nm.
-
Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown or yellow-brown spots.[1][2] This method is generally non-destructive, but the spots will fade over time.
-
Staining:
-
Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized (e.g., alcohols, alkenes).[2] Spots typically appear as yellow-brown on a purple background.
-
p-Anisaldehyde Stain: A general-purpose stain that can produce a range of colors for different functional groups upon heating.[2]
-
The Retention Factor (Rf) is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification. For effective separation and analysis, the Rf value of the compound of interest should ideally be between 0.2 and 0.8.
Application: Monitoring Reactions of this compound
This compound is a relatively polar molecule due to its two hydroxyl groups and the ester functionality. Its reactions often involve modifications of these groups, leading to products with different polarities.
The following table summarizes recommended mobile phase systems for monitoring reactions involving this compound on a silica gel 60 F254 TLC plate. The Rf values are estimates based on the polarity of the compounds and may require optimization.
| Mobile Phase (v/v) | Starting Material (this compound) - Estimated Rf | Less Polar Product (e.g., O-alkylated) - Estimated Rf | More Polar Product (e.g., Carboxylic Acid) - Estimated Rf |
| Hexane / Ethyl Acetate (1:1) | 0.3 - 0.4 | 0.5 - 0.7 | 0.1 - 0.2 |
| Dichloromethane / Methanol (95:5) | 0.4 - 0.5 | 0.6 - 0.8 | 0.2 - 0.3 |
| Ethyl Acetate (100%) | 0.5 - 0.6 | 0.7 - 0.9 | 0.3 - 0.4 |
| Dichloromethane / Acetone (4:1) | 0.3 - 0.4 | 0.5 - 0.7 | 0.1 - 0.2 |
The N-alkylation of a pyridone ring is a common transformation. The resulting N-alkylated product is typically less polar than the starting dihydroxynicotinate.
-
Reaction Workflow:
Workflow for monitoring an N-alkylation reaction using TLC.
-
Protocol:
-
Prepare a TLC plate with three lanes: Starting Material (SM), Reaction Mixture (RM), and Co-spot (SM+RM).
-
Use a mobile phase of Hexane:Ethyl Acetate (1:1).
-
Spot the respective samples on the origin line.
-
Develop and dry the plate.
-
Visualize under a 254 nm UV lamp.
-
Expected Result: The starting material spot will have a lower Rf value (e.g., ~0.35). As the reaction progresses, a new spot corresponding to the less polar N-alkylated product will appear at a higher Rf value (e.g., ~0.6). The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Reacting one of the hydroxyl groups to form an ether will also result in a less polar product.
-
Logical Relationship of Polarity and Rf:
Relationship between polarity and Rf value in TLC.
-
Protocol:
-
Follow the general TLC protocol outlined above.
-
A suitable mobile phase would be Dichloromethane:Methanol (95:5).
-
Expected Result: The starting dihydroxynicotinate will have a certain Rf value (e.g., ~0.45). The mono-ether product will be less polar and thus have a higher Rf (e.g., ~0.65). If a di-ether product is possible, it would be even less polar and have an even higher Rf. TLC will allow for the differentiation of these species.
-
Troubleshooting
-
Streaking of Spots: This can be caused by applying too much sample or if the sample is not fully dissolved. Acidic or basic compounds can also streak on silica gel; adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can help.
-
Spots Not Moving from the Origin: The mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
Spots Running at the Solvent Front: The mobile phase is too polar. Increase the proportion of the less polar solvent.
-
No Spots Visible: The compound may not be UV-active, or the concentration is too low. Try a more concentrated sample or use a chemical stain for visualization.
By following these protocols and guidelines, researchers can effectively utilize Thin-Layer Chromatography for the real-time monitoring of reactions involving this compound, leading to improved reaction outcomes and more efficient synthesis of target molecules.
References
Application Notes and Protocols: Derivatization of Ethyl 4,6-dihydroxynicotinate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of Ethyl 4,6-dihydroxynicotinate. This versatile building block is a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on the conversion of the hydroxyl groups into reactive intermediates and their subsequent functionalization through cross-coupling reactions.
Introduction
This compound is a substituted pyridine derivative that exists in tautomeric forms, primarily as the 4-hydroxy-6-oxo and 6-hydroxy-4-oxo tautomers, in addition to the dihydroxy form. This tautomerism is a critical consideration for its reactivity, influencing the regioselectivity of derivatization reactions. The presence of two hydroxyl groups offers multiple sites for functionalization, enabling the synthesis of diverse molecular scaffolds. However, achieving selective derivatization of one hydroxyl group over the other presents a significant synthetic challenge.
This guide focuses on robust methods for the derivatization of both hydroxyl groups to facilitate further reactions, as well as providing pathways for subsequent carbon-carbon and carbon-nitrogen bond formation, which are fundamental transformations in the development of novel therapeutic agents.
Derivatization Strategies
The primary strategy for the derivatization of this compound involves the conversion of the hydroxyl groups into better leaving groups, such as chlorides. This "activation" step opens the door to a variety of powerful cross-coupling methodologies.
Troubleshooting & Optimization
Technical Support Center: Ethyl 4,6-dihydroxynicotinate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Ethyl 4,6-dihydroxynicotinate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is maintained at the recommended temperature (e.g., 120°C) for the specified duration (e.g., 2 hours). Monitor reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
| Suboptimal pH during the workup and precipitation. | Carefully adjust the pH to 5 using concentrated hydrochloric acid to ensure maximum precipitation of the product.[1] | |
| Impurities in starting materials. | Use high-purity diethyl 3-oxoglutarate, triethyl orthoformate, and acetic anhydride. Impurities can lead to the formation of side products and reduce the overall yield. | |
| Formation of a Sticky or Oily Product Instead of a Precipitate | Presence of unreacted starting materials or low molecular weight side products. | Ensure the reaction has gone to completion. During the workup, wash the organic layer thoroughly to remove water-soluble impurities. Consider an additional purification step like column chromatography. |
| Incorrect pH for precipitation. | Re-verify the pH of the aqueous solution. The product is most insoluble at its isoelectric point. | |
| Product is Difficult to Filter | Very fine precipitate formed. | Allow the precipitate to age in the mother liquor, which can lead to larger crystal formation. Gentle warming and slow cooling can also promote crystal growth. |
| Discolored Product (Yellow or Brown) | Formation of colored impurities due to side reactions or degradation. | High reaction temperatures or prolonged reaction times can lead to decomposition. Adhere strictly to the recommended reaction parameters. The product can be purified by recrystallization from a suitable solvent to remove colored impurities. |
| Oxidation of the dihydropyridine intermediate. | While the target product is a dihydroxypyridine, related syntheses like the Hantzsch pyridine synthesis initially form a dihydropyridine which is then oxidized.[2][3][4][5] If an intermediate is being oxidized prematurely or incorrectly, it could lead to colored byproducts. Ensure the reaction is carried out under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
-
Self-condensation products of diethyl 3-oxoglutarate: This can occur under the reaction conditions, leading to various higher molecular weight impurities.
-
Incompletely cyclized intermediates: If the cyclization reaction with ammonia is not complete, linear or partially cyclized enamines may remain as impurities.
-
Over-alkylation or other side reactions with triethyl orthoformate: This reagent can potentially react with other nucleophilic sites in the molecule, although this is less common under controlled conditions.
-
Products from the hydrolysis of the ester group: If the workup conditions are too harsh (e.g., strongly acidic or basic), the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Q2: How can I minimize the formation of these side products?
To minimize side product formation, it is crucial to:
-
Control the reaction temperature: Overheating can lead to decomposition and unwanted side reactions.
-
Use pure starting materials: Impurities in the reagents are a common source of side products.[6]
-
Ensure efficient mixing: Homogeneous reaction conditions are important for preventing localized high concentrations of reagents, which can favor side reactions.
-
Optimize the addition of ammonia: The slow and controlled addition of ammonia during the cyclization step is important for maximizing the yield of the desired product.[1]
Q3: What is the detailed experimental protocol for the synthesis of this compound?
A general and widely cited protocol is as follows[1]:
-
Reaction Setup: In a suitable reaction vessel, mix diethyl 3-oxoglutarate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1 mol).
-
Heating: Heat the mixture and maintain it at a temperature of 120°C for 2 hours.
-
Workup - Part 1: After the reaction is complete, cool the mixture to room temperature and dissolve it in dichloromethane (1 L).
-
Cyclization: Cool the solution to 0°C and slowly add 30% ammonia solution (80 mL). Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Extraction: Extract the reaction mixture twice with water.
-
Precipitation: Adjust the pH of the aqueous phase to 5 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration to obtain this compound.
Q4: My purification by simple precipitation is insufficient. What other purification methods can I use?
If the product purity is not satisfactory after precipitation, consider the following methods:
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical and may require some experimentation. Ethanol or ethanol/water mixtures are often good starting points for polar molecules like this.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed.[6] Given the polar nature of the dihydroxypyridine, a polar eluent system will be required. It may be beneficial to add a small amount of a weak acid (like acetic acid) to the eluent to improve peak shape and prevent tailing.
Potential Side Reaction Pathway
The following diagram illustrates a potential side reaction: the self-condensation of two molecules of diethyl 3-oxoglutarate, which can compete with the main reaction pathway.
Caption: Potential competing reaction pathway in the synthesis.
References
- 1. 4, 6-DIHYDROXYNICOTINIC ACID ETHYL ESTER | 6975-44-6 [chemicalbook.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. scribd.com [scribd.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 4,6-dihydroxynicotinate
Welcome to the Technical Support Center for the synthesis of Ethyl 4,6-dihydroxynicotinate. This resource is designed for researchers, scientists, and professionals in drug development to assist with troubleshooting and optimizing this important chemical synthesis. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to help improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate in the presence of acetic anhydride. This multicomponent reaction provides a straightforward route to the desired product.
Q2: I am experiencing a significantly lower yield than the reported 60%. What are the likely causes?
A2: Low yields can stem from several factors. The most common issues include:
-
Presence of moisture: The reactants, especially diethyl 1,3-acetonedicarboxylate and the reaction environment, must be scrupulously dry. Any moisture can lead to unwanted side reactions and reduce the yield.
-
Suboptimal reaction temperature: The reaction requires heating. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the decomposition of reactants and products.
-
Impure starting materials: The purity of diethyl 1,3-acetonedicarboxylate and triethyl orthoformate is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Inefficient purification: Significant product loss can occur during the workup and purification steps. Optimizing the recrystallization procedure is key to maximizing the isolated yield.
Q3: Are there any known byproducts in this synthesis that could be affecting my yield and purity?
A3: While specific byproduct analysis for this exact synthesis is not extensively documented in publicly available literature, analogous reactions suggest that side products can arise from self-condensation of the diethyl 1,3-acetonedicarboxylate or incomplete reaction leading to various intermediates. Over-alkylation or side reactions involving acetic anhydride are also possibilities. Proper control of reaction conditions and stoichiometry is essential to minimize these.
Q4: Can a catalyst be used to improve the reaction rate and yield?
A4: While the traditional method relies on thermal conditions with acetic anhydride acting as both a reagent and a dehydrating agent, the use of an acid catalyst could potentially improve the reaction rate. For similar pyridine syntheses, Lewis acids or Brønsted acids have been shown to be effective. However, for this specific reaction, empirical testing would be necessary to determine the optimal catalyst and its loading.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Moisture in reactants or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous grade solvents and store starting materials over desiccants. |
| Incorrect reaction temperature or time. | Monitor the reaction temperature closely. A temperature of 120°C for 2 hours is a good starting point. If the reaction is incomplete, consider extending the reaction time. | |
| Impure starting materials. | Verify the purity of your diethyl 1,3-acetonedicarboxylate and triethyl orthoformate by techniques such as NMR or GC-MS before use. | |
| Product loss during workup. | During the aqueous workup, ensure the pH is carefully adjusted to 5 to maximize precipitation of the product. Wash the precipitate with cold water to minimize dissolution. | |
| Product is an oil or fails to crystallize | Presence of impurities. | The crude product may contain unreacted starting materials or byproducts that inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal. |
| Inappropriate recrystallization solvent. | Experiment with different solvent systems for recrystallization. Ethanol, or a mixture of ethanol and water, is a good starting point. | |
| Discolored Product (Yellow or Brown) | Reaction temperature too high. | Overheating can lead to decomposition and the formation of colored impurities. Maintain a consistent temperature of 120°C. |
| Air oxidation. | While not a primary concern for this synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of colored oxidation byproducts. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is based on the widely accepted method for the synthesis of this compound.
Materials:
-
Diethyl 1,3-acetonedicarboxylate (0.5 mol)
-
Triethyl orthoformate (0.55 mol)
-
Acetic anhydride (1 mol)
-
Dichloromethane
-
30% Ammonia solution
-
Concentrated Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl 1,3-acetonedicarboxylate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol).
-
Heat the reaction mixture to 120°C and maintain this temperature for 2 hours with continuous stirring.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Dissolve the cooled mixture in 1 L of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 80 mL of 30% ammonia solution.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Extract the reaction mixture twice with water.
-
Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with cold water and dry to afford this compound.
Expected Yield: Approximately 60%
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Slowly add deionized water to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
The following table summarizes the key reaction parameters and their expected impact on the yield of this compound. This data is compiled from literature reports and general principles of organic synthesis.
| Parameter | Condition | Effect on Yield | Notes |
| Temperature | < 100°C | Low | Incomplete reaction |
| 120°C | Optimal | Good balance of reaction rate and stability | |
| > 140°C | Decreased | Potential for decomposition | |
| Reaction Time | < 2 hours | Low | Incomplete reaction |
| 2-4 hours | Optimal | Allows for reaction completion | |
| > 4 hours | No significant increase | May lead to byproduct formation | |
| Reactant Ratio (Orthoformate:Dicarboxylate) | < 1:1 | Low | Incomplete conversion of dicarboxylate |
| 1.1:1 | Optimal | Slight excess of orthoformate drives the reaction | |
| > 1.5:1 | No significant increase | Unreacted orthoformate can complicate purification |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields.
General Reaction Scheme
This diagram illustrates the general reaction for the synthesis of this compound.
Caption: Synthesis of this compound.
Troubleshooting low yield in the synthesis of Ethyl 4,6-dihydroxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Ethyl 4,6-dihydroxynicotinate, specifically addressing the common issue of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for this compound:
-
Multicomponent Reaction: This is a one-pot synthesis involving the condensation of diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate), triethyl orthoformate, and a source of ammonia. This method is often favored for its efficiency and atom economy.
-
Fischer Esterification: This is a more traditional two-step approach. It begins with the synthesis of 4,6-dihydroxynicotinic acid, which is then esterified using ethanol in the presence of a strong acid catalyst. While a direct route, the equilibrium nature of the reaction can impact the final yield.
Q2: What is a typical expected yield for the synthesis of this compound?
Reported yields for the multicomponent synthesis are in the range of 60%. However, this can be significantly influenced by reaction conditions and purification efficiency. Yields for the Fischer esterification route can be more variable and are highly dependent on the successful removal of water to drive the reaction to completion.
Q3: What are the key properties of this compound?
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 214 °C (decomposes) |
| IUPAC Name | ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate |
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to a lower than expected yield of this compound.
Issue 1: Low Conversion of Starting Materials
Q: I am observing a significant amount of unreacted starting materials in my reaction mixture. What are the potential causes and how can I improve the conversion rate?
A: Low conversion is often a result of suboptimal reaction conditions or reactant quality. Here are several factors to consider and troubleshoot:
-
Reaction Temperature and Time: The reaction may require more energy or a longer duration to proceed to completion. Prolonged heating at excessively high temperatures, however, can lead to degradation of the product.
-
Purity of Reactants: Impurities in diethyl 3-oxoglutarate, triethyl orthoformate, or the ammonia source can interfere with the reaction. Ensure high purity of all starting materials.
-
Catalysis: The use of a catalyst can significantly accelerate the reaction rate. While the traditional synthesis may not explicitly mention a catalyst, exploring the addition of a mild Brønsted or Lewis acid could improve yields, drawing parallels from similar pyridine syntheses like the Hantzsch reaction.
-
Alternative Energy Sources: Microwave irradiation or ultrasonication have been shown to dramatically reduce reaction times and improve yields in related multicomponent reactions.
Caption: Workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Side Products
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common cause of low yield. In syntheses analogous to the Guareschi-Thorpe and Hantzsch reactions, several side reactions can occur:
-
Michael Addition Byproducts: Undesired Michael additions can compete with the main reaction pathway.
-
Over-oxidation: The dihydropyridine intermediate can be susceptible to over-oxidation, leading to the formation of the corresponding pyridine, which may be difficult to separate.
-
Self-condensation of Reactants: Diethyl 3-oxoglutarate can undergo self-condensation under certain conditions.
-
Incomplete Cyclization: Intermediates may fail to cyclize, leading to a mixture of linear adducts.
Strategies to Minimize Side Reactions:
-
Control of Stoichiometry: Ensure precise molar ratios of the reactants. An excess of one reactant may favor side reactions.
-
Order of Addition: In some multicomponent reactions, the order of adding reagents can influence the product distribution. Consider adding the ammonia source last, after the initial condensation of the dicarbonyl compound and the orthoformate.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the dihydropyridine intermediate.
-
Temperature Control: Carefully controlling the reaction temperature can help to favor the desired reaction pathway over competing side reactions.
Issue 3: Product Loss During Work-up and Purification
Q: I seem to be losing a significant amount of product during the precipitation and purification steps. How can I optimize the isolation of this compound?
A: Product loss during work-up and purification is a frequent contributor to low overall yield. Here are some key areas to focus on:
-
pH of Precipitation: The product is precipitated by adjusting the pH of the aqueous phase to 5 with hydrochloric acid. The final pH is critical for maximizing the amount of precipitated product. It is advisable to add the acid slowly and monitor the pH carefully.
-
Choice of Recrystallization Solvent: The choice of solvent for recrystallization is crucial for obtaining a pure product with a good recovery rate. Common solvents for recrystallizing polar organic compounds include ethanol, methanol, or mixtures with water. It is important to use a minimal amount of hot solvent to dissolve the crude product to ensure maximum crystal formation upon cooling.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative. A silica gel stationary phase with a mobile phase gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.
Caption: Decision-making process for product purification.
Data Presentation: Impact of Catalysis on Yield in a Model Pyridine Synthesis
| Catalyst | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp (°C) | Time (min) | Yield (%) |
| None (Control) | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 480 | 40-50 |
| p-Toluenesulfonic acid (p-TSA) | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 120 | 85-92 |
| Cellulose-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O/Ethanol | 60 | 90 | 95 |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Water | 80 | 30 | 94 |
| UiO-66-NH₂ (MOF) | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 25 | 20 | 98 |
This data is for a model Hantzsch dihydropyridine synthesis and is presented for comparative purposes.
Experimental Protocols
Protocol 1: Multicomponent Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl 3-oxoglutarate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1 mol).
-
Heating: Heat the mixture to 120 °C and maintain this temperature for 2 hours.
-
Cooling and Dissolution: After 2 hours, allow the mixture to cool to room temperature. Dissolve the resulting mixture in dichloromethane (1 L).
-
Ammonia Addition: Cool the solution to 0 °C in an ice bath. Slowly add 30% aqueous ammonia (80 mL) to the stirred solution.
-
Overnight Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Extraction: Transfer the mixture to a separatory funnel and extract twice with water.
-
Precipitation: Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.[1]
Protocol 2: Fischer Esterification of 4,6-Dihydroxynicotinic Acid
-
Reaction Setup: In a round-bottom flask, suspend 4,6-dihydroxynicotinic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the suspension.
-
Reflux: Heat the mixture to reflux. To drive the equilibrium towards the product, it is recommended to use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
References
Technical Support Center: Synthesis of Ethyl 4,6-dihydroxynicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,6-dihydroxynicotinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the critical role of moisture control.
| Issue/Observation | Potential Cause | Recommended Action |
| Low Yield of Final Product | Presence of excess moisture: Water can hydrolyze the ester functional groups in the starting materials (diethyl 3-oxoglutarate, triethyl orthoformate) and the final product, this compound.[1][2] It can also interfere with the condensation reaction itself.[3][4] | - Ensure all glassware is thoroughly dried before use (oven-dried or flame-dried).- Use anhydrous solvents and reagents. Consider using molecular sieves to dry solvents if necessary.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).- Ensure the reaction is maintained at the specified temperature for the recommended duration.[5] | |
| Formation of Impurities | Side reactions due to moisture: The presence of water can lead to the formation of byproducts through hydrolysis of reactants or intermediates. | - Strictly adhere to anhydrous reaction conditions as described above. |
| Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. | - Accurately measure all reactants. | |
| Difficulty in Product Isolation/Purification | Product is an oil or fails to crystallize: This could be due to the presence of impurities or residual solvent. | - Ensure the pH is correctly adjusted to 5 during the workup to facilitate precipitation.[5]- Wash the crude product thoroughly to remove impurities.- Consider recrystallization from an appropriate solvent system to purify the product. |
| Inconsistent Results Between Batches | Variability in moisture content: Inconsistent control of moisture can lead to significant variations in yield and purity. | - Standardize the procedure for drying glassware, solvents, and reagents for all batches. |
Frequently Asked Questions (FAQs)
Q1: Why is moisture control so critical in the synthesis of this compound?
A1: The synthesis of this compound involves a condensation reaction where water is a potential byproduct.[3][4] The presence of excess moisture can negatively impact the reaction in several ways:
-
Hydrolysis of Esters: The starting material, diethyl 3-oxoglutarate, and the final product, this compound, both contain ester functional groups that are susceptible to hydrolysis in the presence of water, leading to the formation of carboxylic acids and reducing the overall yield.[1][2]
-
Interference with Condensation: Condensation reactions are often equilibrium processes. The presence of water can shift the equilibrium, disfavoring the formation of the desired product.[3]
Q2: What are the best practices for ensuring anhydrous conditions?
A2: To maintain anhydrous conditions, it is recommended to:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) or by flame-drying under a stream of inert gas.
-
Use commercially available anhydrous solvents or dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Handle hygroscopic reagents in a glove box or under a blanket of inert gas.
-
Assemble the reaction apparatus while flushing with an inert gas like nitrogen or argon.
Q3: Can the reaction be performed without acetic anhydride?
A3: In the described protocol, acetic anhydride acts as a water scavenger, reacting with any trace amounts of water present and driving the reaction towards the product. While other dehydrating agents could potentially be used, acetic anhydride is effective in this specific transformation.[5]
Q4: How does the pH adjustment during workup affect the product isolation?
A4: Adjusting the pH to 5 is a critical step for the precipitation of this compound.[5] At this pH, the molecule is likely in its least soluble form, facilitating its isolation from the aqueous solution by filtration. Incorrect pH may result in incomplete precipitation and lower isolated yield.
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures.[5]
Materials:
-
Diethyl 3-oxoglutarate
-
Triethyl orthoformate
-
Acetic anhydride
-
Dichloromethane
-
30% Ammonia solution
-
Concentrated Hydrochloric acid
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl 3-oxoglutarate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1 mol).
-
Heat the reaction mixture to 120°C and maintain this temperature for 2 hours with continuous stirring.
-
After 2 hours, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (1 L).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 30% ammonia solution (80 mL) to the cooled solution with stirring.
-
Allow the mixture to gradually warm to room temperature and stir overnight.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase twice with water.
-
Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the collected solid with cold water and dry under vacuum to obtain this compound.
Quantitative Data Summary
The following table summarizes the potential impact of moisture on the synthesis of this compound based on general principles of condensation and ester chemistry.
| Moisture Content | Expected Yield | Expected Purity | Key Observations |
| Anhydrous (<0.01%) | High (e.g., >60%) | High | Clean reaction profile with minimal side products. |
| Low (0.1-0.5%) | Moderate | Moderate | Some hydrolysis of ester may occur, leading to lower yield and the presence of carboxylic acid impurities. |
| High (>1%) | Low | Low | Significant hydrolysis and potential inhibition of the condensation reaction, leading to a complex mixture of products and starting materials. |
Visualizations
References
Removal of unreacted starting materials from Ethyl 4,6-dihydroxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,6-dihydroxynicotinate. The following sections address common issues encountered during the removal of unreacted starting materials after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials that can contaminate my this compound product?
Based on common synthetic routes, the primary unreacted starting materials you may encounter are:
-
Diethyl 3-oxoglutarate
-
Triethyl orthoformate
-
Acetic anhydride
-
Ammonia
Q2: How can I effectively remove unreacted diethyl 3-oxoglutarate?
Diethyl 3-oxoglutarate is generally less polar than the desired product, this compound. It is insoluble in water but soluble in many common organic solvents.[1][2] An extractive workup or recrystallization can be effective. For specific guidance, refer to the Troubleshooting Guide below.
Q3: What is the best approach to eliminate residual triethyl orthoformate?
Triethyl orthoformate is sensitive to moisture and will hydrolyze under aqueous acidic or basic conditions to ethanol and ethyl formate, which are generally easier to remove.[3][4] An aqueous workup is a standard procedure for its removal.
Q4: How do I get rid of leftover acetic anhydride?
Acetic anhydride readily reacts with water to form acetic acid.[5][6] Therefore, quenching the reaction mixture with water or an aqueous basic solution (like sodium bicarbonate) will convert the anhydride to the more easily removable acetate salt.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might face during the purification of this compound.
Problem 1: My crude product is an oil and won't solidify.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of unreacted starting materials or solvent. | 1. Ensure all volatile solvents have been removed under reduced pressure. 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes, diethyl ether) to a concentrated solution of the crude material in a polar solvent (e.g., ethyl acetate, ethanol). | The product should precipitate as a solid, leaving the more soluble impurities in the solvent. |
| Product is "oiling out" during recrystallization. | 1. Ensure the correct solvent or solvent mixture is being used (see Table 2). 2. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. Heat to redissolve and then allow to cool slowly. | Formation of solid crystals instead of an oil. |
Problem 2: Poor recovery after recrystallization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The chosen recrystallization solvent is too good at room temperature. | 1. Review the solubility data in Table 2. Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. 2. Consider using a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). | Increased yield of purified crystals upon cooling. |
| Too much solvent was used. | 1. During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. 2. If too much solvent has been added, carefully evaporate some of the solvent to re-saturate the solution. | Maximized recovery of the product upon crystallization. |
| Premature crystallization during hot filtration. | 1. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution. 2. Use a fluted filter paper for faster filtration. | The product remains in solution during filtration, preventing loss of yield. |
Problem 3: The purified product is still contaminated with starting materials according to TLC/HPLC analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective removal of non-polar impurities (e.g., diethyl 3-oxoglutarate, triethyl orthoformate). | 1. Perform an extractive workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water or a dilute aqueous acid. 2. If co-elution is an issue in column chromatography, try a different solvent system with a different polarity. Refer to the Experimental Protocols for guidance. | Impurities are removed into the aqueous layer or are effectively separated on the column. |
| Ineffective removal of acidic impurities (e.g., acetic acid from hydrolysis of acetic anhydride). | 1. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate during the extractive workup. Be cautious of gas evolution (CO2). | Acidic impurities are converted to their corresponding salts and removed into the aqueous layer. |
| Co-elution of product and impurity during column chromatography. | 1. Optimize the mobile phase for column chromatography using TLC first. Aim for a clear separation of spots. A mixture of ethyl acetate and hexanes is a good starting point. 2. Consider using a different stationary phase if separation on silica gel is poor. | Clean separation of the product from impurities, yielding pure fractions. |
Data Presentation
Table 1: Solubility of Starting Materials in Common Solvents (Qualitative)
| Compound | Water | Ethanol | Ethyl Acetate | Diethyl Ether | Chloroform | Benzene |
| Diethyl 3-oxoglutarate | Insoluble[1][2] | Soluble[1] | Slightly Soluble[7][8] | Soluble[1] | Slightly Soluble[7][8] | Soluble[1] |
| Triethyl orthoformate | Slightly Soluble (decomposes)[9] | Miscible | Slightly Soluble[10] | Miscible | Slightly Soluble[10] | - |
| Acetic anhydride | Reacts[5][6] | Reacts[5] | Soluble | Miscible[5] | Soluble[5] | Soluble[5] |
Table 2: Suggested Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol. Adding water as an anti-solvent upon cooling can induce crystallization and help remove more soluble impurities. |
| Ethyl Acetate/Hexanes | The product is expected to have moderate solubility in ethyl acetate. Adding hexanes as a non-polar anti-solvent can facilitate crystallization. |
| Methanol | Dihydropyridine derivatives have been successfully recrystallized from hot methanol.[11] |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Unreacted Starting Materials
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1 M HCl solution to remove any remaining ammonia and other basic impurities. This step will also hydrolyze any remaining triethyl orthoformate.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acid and remove acetic acid formed from the hydrolysis of acetic anhydride.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, see Table 2) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Prepare a TLC plate (silica gel 60 F254).
-
Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate).
-
Spot the samples on the baseline of the TLC plate.
-
Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes, starting with a 1:1 ratio and adjusting as needed).
-
Visualize the spots under a UV lamp (254 nm).
-
The purity of the product can be assessed by the presence of a single spot. The retention factor (Rf) can be calculated and compared to that of the starting materials if available.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: A reversed-phase C18 column is a good starting point. For pyridine derivatives, mixed-mode columns like Amaze SC or Primesep 100 can also be effective.[9][12]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used for pyridine derivatives.[9][12]
-
Detection: UV detection at 254 nm or 275 nm is typically suitable for aromatic compounds like this compound.[12]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. CN1106375A - Synthetic process of triethyl orthoformate - Google Patents [patents.google.com]
- 4. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Diethyl 1,3-acetonedicarboxylate | 105-50-0 [chemicalbook.com]
- 8. Diethyl-3-oxoglutarat | 105-50-0 [m.chemicalbook.com]
- 9. 122-51-0 CAS | TRIETHYL ORTHOFORMATE | High Purity Solvents | Article No. 00349 [lobachemie.com]
- 10. Triethyl orthoformate CAS#: 122-51-0 [m.chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Preventing byproduct formation in Ethyl 4,6-dihydroxynicotinate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Ethyl 4,6-dihydroxynicotinate.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the synthesis of this compound, which is a variation of the Hantzsch pyridine synthesis.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature: Maintain the specified reaction temperature. Lower temperatures can lead to incomplete reaction, while excessively high temperatures can promote side reactions. |
| Suboptimal Reagent Stoichiometry | - Precisely measure all reactants. An incorrect ratio of diethyl 3-oxoglutarate, triethyl orthoformate, and acetic anhydride can lead to the formation of intermediates that do not cyclize to the desired product. |
| Moisture in Reagents or Glassware | - Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use. Moisture can hydrolyze the orthoformate and other reactive intermediates. |
| Inefficient Cyclization | - The cyclization step with ammonia is critical. Ensure slow and controlled addition of ammonia at the specified temperature to facilitate the formation of the dihydropyridine ring. |
| Product Loss During Workup | - Precipitation: Ensure the pH is carefully adjusted during the acidification step to maximize the precipitation of the product. - Filtration: Use appropriate filtration techniques to collect the precipitated product efficiently. Wash the precipitate with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Byproduct/Impurity | Formation Mechanism | Prevention and Removal |
| Michael Adduct Intermediate | Incomplete cyclization can lead to the presence of the acyclic Michael adduct, an intermediate in the Hantzsch reaction. | - Prevention: Ensure optimal reaction time and temperature for the cyclization step. - Removal: Recrystallization of the final product can help in removing this less polar intermediate. |
| 1,2-Dihydropyridine Isomer | Alternative cyclization pathway can lead to the formation of the thermodynamically less stable 1,2-dihydropyridine isomer. | - Prevention: Careful control of reaction conditions, particularly temperature, can favor the formation of the desired 1,4-dihydropyridine precursor. |
| Unreacted Starting Materials | Incomplete reaction will leave unreacted diethyl 3-oxoglutarate and other starting materials. | - Prevention: Monitor the reaction to completion using TLC. - Removal: Purification by recrystallization. |
| Side-products from Triethyl Orthoformate | Triethyl orthoformate can participate in side reactions if not consumed in the main reaction pathway. | - Prevention: Use the correct stoichiometric amount of triethyl orthoformate. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is a Hantzsch-type pyridine synthesis. The key steps involve the formation of an enamine from diethyl 3-oxoglutarate and ammonia, and a Knoevenagel condensation product from another molecule of diethyl 3-oxoglutarate and an aldehyde equivalent (from triethyl orthoformate). These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring, which then tautomerizes to the final product.
Q2: How critical is the temperature during the initial condensation reaction?
A2: The temperature is a critical parameter. While the provided protocols specify a temperature of 120 °C, deviations can significantly impact the reaction outcome. Lower temperatures may lead to an incomplete reaction and low yields, while higher temperatures can promote the formation of byproducts through alternative reaction pathways. It is crucial to maintain a stable and uniform temperature.
Q3: Can I use a different nitrogen source instead of ammonia?
A3: While the standard protocol uses ammonia, other nitrogen sources like ammonium acetate can also be used in Hantzsch syntheses. However, the use of a different nitrogen source may require optimization of the reaction conditions, such as reaction time and temperature, and could potentially lead to different byproduct profiles.
Q4: My final product is off-white or yellowish. How can I improve the color?
A4: A colored product often indicates the presence of impurities. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is the most effective method for purifying the product and improving its color. Activated carbon treatment during recrystallization can also help in removing colored impurities.
Q5: What are the best analytical techniques to monitor the reaction and check the purity of the final product?
A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. For checking the purity of the final product and identifying any byproducts, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are highly recommended.
Experimental Protocols
Key Synthesis Protocol for this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl 3-oxoglutarate, triethyl orthoformate, and acetic anhydride in the appropriate molar ratios.
-
Heating: Heat the mixture to 120 °C and maintain this temperature for 2 hours with continuous stirring.
-
Cooling and Dissolution: After 2 hours, cool the reaction mixture to room temperature and dissolve it in dichloromethane.
-
Ammonia Treatment: Cool the solution to 0 °C in an ice bath and slowly add a 30% ammonia solution. Allow the mixture to warm to room temperature and stir overnight.
-
Extraction: Extract the reaction mixture with water.
-
Acidification and Precipitation: Adjust the pH of the aqueous phase to 5 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to obtain the crude this compound.
Purification Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or acetic acid).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield or impurities in the synthesis.
Technical Support Center: Synthesis of Ethyl 4,6-dihydroxynicotinate
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Ethyl 4,6-dihydroxynicotinate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of this compound involves a multi-step process. The following protocol is based on established procedures.[1]
Step 1: Condensation Reaction
-
In a suitable reaction vessel, combine diethyl 3-oxoglutarate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to 120 °C and maintain this temperature for 2 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the cooled mixture in dichloromethane.
Step 2: Ammonolysis and Cyclization
-
Cool the dichloromethane solution to 0 °C in an ice bath.
-
Slowly add a 30% ammonia solution to the cooled mixture. The addition of ammonia is an exothermic process and should be done carefully to control the temperature.
-
After the addition of ammonia, allow the reaction mixture to gradually warm to room temperature and stir overnight.
Step 3: Work-up and Isolation
-
Extract the reaction mixture twice with water.
-
Combine the aqueous phases and adjust the pH to 5 using concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution upon acidification.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product under vacuum to obtain the final compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound as described in the experimental protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl 3-oxoglutarate | 0.5 mol | [1] |
| Triethyl orthoformate | 0.55 mol | [1] |
| Acetic anhydride | 1.0 mol | [1] |
| 30% Ammonia solution | 80 mL | [1] |
| Reaction Conditions | ||
| Condensation Temperature | 120 °C | [1] |
| Condensation Time | 2 hours | [1] |
| Ammonolysis Temperature | 0 °C to Room Temperature | [1] |
| Ammonolysis Time | Overnight | [1] |
| Yield and Purity | ||
| Yield | 60% | [1] |
| Purity | >95% | |
| Appearance | White solid | [1] |
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Question: The yield of the final product is significantly lower than expected. What are the possible causes and how can I improve it?
Answer: Low yields can be attributed to several factors:
-
Incomplete Reaction: The initial condensation reaction may not have gone to completion. Ensure that the reaction is heated at 120 °C for the full 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of starting materials.
-
Loss of Intermediate: The intermediate formed after the condensation step might be unstable. Proceed to the ammonolysis step without unnecessary delays.
-
Inefficient Ammonolysis: The cyclization reaction with ammonia is crucial. Ensure that the ammonia solution is added slowly and at a low temperature to prevent side reactions. The overnight stirring is necessary for the reaction to complete.
-
Improper pH Adjustment: The product precipitates at a specific pH. Ensure that the pH is carefully adjusted to 5. If the pH is too low or too high, the product may remain dissolved in the solution.
-
Losses during Work-up: Minimize losses during filtration and washing steps. Use a minimal amount of cold water for washing the precipitate to avoid redissolving the product.
Question: The final product is discolored (e.g., yellow or brown). How can I obtain a white, pure product?
Answer: Discoloration of the final product is often due to the presence of impurities.
-
Starting Material Purity: Ensure that the starting materials, especially diethyl 3-oxoglutarate and triethyl orthoformate, are of high purity. Impurities in the starting materials can lead to colored byproducts.
-
Reaction Temperature: Overheating during the condensation step can cause decomposition and the formation of colored impurities. Maintain a steady temperature of 120 °C.
-
Purification: If the final product is discolored, it can be purified by recrystallization. A suitable solvent system for recrystallization would need to be determined experimentally, but ethanol or a mixture of ethanol and water are common choices for similar compounds.
Question: The ammonolysis step is highly exothermic and difficult to control on a larger scale. How can this be managed safely?
Answer: Managing the exotherm during the addition of ammonia is critical for both safety and product purity, especially during scale-up.
-
Slow and Controlled Addition: Add the ammonia solution very slowly, dropwise, using an addition funnel.
-
Efficient Cooling: Use a robust cooling system, such as an ice-salt bath or a cryostat, to maintain the temperature of the reaction mixture at 0 °C during the addition.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.
-
Dilution: Performing the reaction in a more dilute solution of dichloromethane can help to dissipate the heat more effectively.
-
Scale-up Considerations: For large-scale synthesis, consider using a jacketed reactor with a circulating cooling fluid for better temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the role of triethyl orthoformate in the reaction?
A1: Triethyl orthoformate acts as a C1 building block and a dehydrating agent in the initial condensation step. It reacts with diethyl 3-oxoglutarate to form an enol ether intermediate, which is then cyclized with ammonia.
Q2: Why is acetic anhydride used in the first step?
A2: Acetic anhydride serves as a dehydrating agent and a catalyst in the condensation reaction, driving the equilibrium towards the formation of the desired intermediate.
Q3: Can other bases be used instead of ammonia for the cyclization step?
A3: While other amines could potentially be used, ammonia is specifically required to form the nicotinic acid backbone of the target molecule. Using other amines would result in the formation of N-substituted derivatives.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using several analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the product and detect any byproducts.
Q5: What are the potential side reactions in this synthesis?
A5: Potential side reactions include:
-
Incomplete cyclization: This can lead to the presence of acyclic intermediates in the final product.
-
Hydrolysis of the ester: The ester group can be hydrolyzed back to a carboxylic acid if the work-up conditions are too acidic or basic for a prolonged period.
-
Self-condensation of diethyl 3-oxoglutarate: This can occur under the reaction conditions, leading to byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Stability issues of Ethyl 4,6-dihydroxynicotinate under acidic or basic conditions
Technical Support Center: Ethyl 4,6-dihydroxynicotinate
This technical support guide provides detailed information on the stability of this compound, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its molecular structure, which contains an ethyl ester and a dihydroxypyridine ring. The main degradation pathways are hydrolysis of the ester group under both acidic and basic conditions, and oxidation of the dihydropyridine ring.[1][2] Dihydropyridine compounds are known to be sensitive to light, which can accelerate this oxidation process.[2]
Q2: How does this compound degrade under acidic conditions?
A2: Under acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester functional group. This reaction results in the formation of ethanol and the corresponding carboxylic acid, 4,6-dihydroxynicotinic acid. This is a common reaction for ester-containing compounds.[1]
Q3: What happens to this compound under basic conditions?
A3: In basic conditions, this compound is susceptible to base-catalyzed hydrolysis, also known as saponification. This process cleaves the ethyl ester bond to yield ethanol and the corresponding carboxylate salt of 4,6-dihydroxynicotinic acid. The reaction is generally irreversible and can proceed rapidly, especially at elevated temperatures.
Q4: Besides hydrolysis, are there other potential degradation pathways?
A4: Yes. The dihydroxypyridine ring in the molecule is susceptible to oxidation, which would lead to the aromatization of the ring system, forming the corresponding pyridine derivative.[2] This oxidation can be accelerated by exposure to light (photodegradation), heat, or the presence of oxidizing agents.[2] Therefore, protecting the compound from light and atmospheric oxygen is crucial for its stability.
Q5: How can I monitor the degradation of this compound during my experiments?
A5: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4] An appropriate HPLC method, typically with UV detection, can separate the intact this compound from its potential degradation products, such as 4,6-dihydroxynicotinic acid and the oxidized pyridine species.[3][5] Gas Chromatography (GC) could also be employed, particularly for volatile compounds.[6]
Q6: What are the recommended storage and handling conditions to ensure stability?
A6: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[7] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions and avoid prolonged storage, especially at acidic or basic pH.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Confirm the identity of new peaks using techniques like LC-MS. Review sample preparation and storage conditions. Ensure the pH of your solution is near neutral if possible. Protect samples from light. |
| Loss of compound potency or concentration over time | Chemical instability leading to degradation. | Perform a forced degradation study (see protocol below) to understand the degradation profile. Adjust buffer pH, protect from light, and store at a lower temperature (e.g., 2-8°C).[8] |
| Discoloration of the solid compound or solution | Oxidation of the dihydroxypyridine ring. | Store the compound under an inert atmosphere. If in solution, consider adding antioxidants (if compatible with your experiment). Ensure solvents are de-gassed. |
Data Summary: Expected Degradation Products
The following table summarizes the likely degradation products of this compound under various stress conditions based on its chemical structure and the behavior of related compounds.
| Stress Condition | Primary Degradation Pathway | Major Expected Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis | 4,6-Dihydroxynicotinic Acid |
| Basic (e.g., 0.1 M NaOH) | Hydrolysis (Saponification) | Salt of 4,6-Dihydroxynicotinic Acid |
| Oxidative (e.g., H₂O₂) | Oxidation / Aromatization | Ethyl 4,6-dihydroxypyridine-3-carboxylate (Oxidized pyridine form) |
| Photolytic (e.g., UV light) | Photo-oxidation | Ethyl 4,6-dihydroxypyridine-3-carboxylate (Oxidized pyridine form)[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[9][10]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature for specified time points. Withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a set duration. Withdraw samples, dilute, and analyze.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing UV and visible radiation (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light. Analyze both samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a general starting point for developing a stability-indicating method. Optimization will be required.
-
System: HPLC with UV-Vis or PDA Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%), and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes to ensure separation of the parent compound from more or less polar degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. echemsouces.lookchem.com [echemsouces.lookchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 4,6-dihydroxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4,6-dihydroxynicotinate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification methods for this compound, a solid organic compound, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose the best purification method for my sample?
A2: For routine purification of moderately impure samples, recrystallization is often a good starting point due to its simplicity and cost-effectiveness. If recrystallization fails to remove closely related impurities, or if a very high purity is required, column chromatography is the preferred method. Acid-base extraction is particularly useful for removing acidic or basic impurities from the neutral product.
Q3: What are the likely impurities in a sample of this compound?
A3: Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1] Common impurities may include unreacted starting materials like diethyl-1,3-acetonedicarboxylate and acetic anhydride, or by-products from side reactions. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guides
Recrystallization
Issue: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
-
Solution:
-
Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture.
-
If the compound remains insoluble, a different solvent or a solvent mixture is required. Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.[2][3][4]
-
Issue: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of significant impurities.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can promote gradual crystal growth.[5]
-
If the problem persists, consider a preliminary purification step like a charcoal treatment to remove impurities that may be inhibiting crystallization.[6]
-
Issue: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound if available.
-
If the solution is too dilute, evaporate some of the solvent to increase the concentration and allow it to cool again.
-
Cool the solution in an ice bath to further decrease the solubility.
-
Column Chromatography
Issue: The compound does not move from the origin (top of the column).
-
Possible Cause: The mobile phase (eluent) is not polar enough to move the compound down the stationary phase (e.g., silica gel).
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[7]
-
A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[8][9] You can also try dichloromethane/methanol for more polar compounds.[7]
-
Issue: The compound elutes too quickly (with the solvent front).
-
Possible Cause: The mobile phase is too polar.
-
Solution:
-
Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.
-
Issue: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system does not have sufficient selectivity for the compounds being separated.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Try a different solvent system with different polarity characteristics (e.g., switch from an ester-based solvent to an alcohol-based one in the mobile phase).
-
Ensure the column is packed properly to avoid channeling.
-
Acid-Base Extraction
Issue: An emulsion forms between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.
-
Issue: The desired compound does not precipitate out of the aqueous layer after neutralization.
-
Possible Cause: The compound has some solubility in the aqueous solution even in its neutral form, or not enough acid/base was added for complete neutralization.
-
Solution:
-
Ensure the pH of the aqueous solution has been adjusted to the correct range for the compound to be in its neutral, less soluble form.
-
If the compound is partially soluble, it may be necessary to perform a back-extraction into a fresh portion of organic solvent after neutralization.[10]
-
Cooling the aqueous solution in an ice bath may promote precipitation.
-
Quantitative Data Summary
The following table provides estimated data for the different purification methods. The actual values will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60 - 90 | 95 - 99 | Simple, inexpensive, good for removing small amounts of impurities. | May not be effective for impurities with similar solubility; potential for significant product loss in the mother liquor. |
| Column Chromatography | 50 - 85 | > 99 | Capable of separating complex mixtures and achieving very high purity. | More time-consuming, requires larger volumes of solvent, and is more expensive than recrystallization. |
| Acid-Base Extraction | > 90 (recovery) | Variable | Excellent for removing acidic or basic impurities. | Only applicable for separating compounds with different acid-base properties; does not remove neutral impurities. |
Experimental Protocols
Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures). A suitable solvent will dissolve the compound when hot but not at room temperature. For this compound, a polar solvent like ethanol or an ethanol/water mixture is a good starting point.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent.[11]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Column Chromatography of this compound
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with the crude material in various solvent systems (e.g., mixtures of hexane and ethyl acetate). Aim for an Rf of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).[12]
-
Elution: Begin eluting the column with the mobile phase, starting with the composition determined by TLC. The polarity can be gradually increased during the run (gradient elution) to elute compounds that are more strongly adsorbed.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Acid-Base Extraction for Removing Acidic/Basic Impurities
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Washing with Base (to remove acidic impurities): Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel.[10] Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently and then allow the layers to separate. Drain the lower aqueous layer. Repeat the washing two more times.
-
Washing with Acid (to remove basic impurities): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Follow the same procedure as the base wash.
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any residual acid, base, and dissolved water.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent and remove the organic solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Step-by-step workflow for purification by column chromatography.
Caption: Logical flow for purifying this compound using acid-base extraction.
References
- 1. DSpace [cora.ucc.ie]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis Efficiency of Ethyl 4,6-dihydroxynicotinate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis efficiency of Ethyl 4,6-dihydroxynicotinate and its key analogs. The information presented herein is intended to assist researchers in selecting optimal synthetic routes based on yield, reaction conditions, and starting material accessibility. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key reactions are provided.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The efficiency of synthesizing these core structures is a critical factor in drug discovery and development programs. This guide explores various synthetic strategies, including the Guareschi-Thorpe and Hantzsch-type reactions, to provide a comparative analysis of their effectiveness in producing the target compounds and their analogs.
Comparison of Synthesis Efficiency
The synthesis of this compound and its analogs can be achieved through several established methods. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Below is a comparative summary of the synthesis efficiency for the parent compound and some of its notable analogs.
| Compound Name | Synthetic Method | Key Reactants | Yield (%) | Reference |
| This compound | Guareschi-Thorpe Condensation | Diethyl malonate, Ethyl cyanoacetate, Ammonia | 60 | |
| 4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester | Nitration of parent compound | This compound, Nitric acid, Sulfuric acid | 77.6 | |
| Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Multi-step synthesis | 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester, K₂CO₃ | 95 | |
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli Reaction | Ethyl acetoacetate, 4-hydroxybenzaldehyde, Urea | 80-96 |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and one of its key analogs are provided below.
Synthesis of this compound
This procedure follows a Guareschi-Thorpe-type condensation reaction.
Materials:
-
Diethyl malonate
-
Ethyl cyanoacetate
-
Ammonia solution
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of diethyl malonate and ethyl cyanoacetate in ethanol is prepared.
-
Aqueous ammonia is added to the solution, and the mixture is refluxed for several hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then water.
-
The product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
The final product is dried under vacuum to yield this compound. A typical yield for this reaction is approximately 60%.
Synthesis of 4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester
This procedure involves the nitration of the parent compound, this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
This compound is dissolved in concentrated sulfuric acid at 0°C.
-
Fuming nitric acid is added dropwise to the solution while maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for one hour and then at room temperature for an additional hour.
-
The reaction mixture is then poured slowly into a beaker of ice-water with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
This procedure yields 4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester as a yellow solid with a reported yield of 77.6%.
Experimental Workflow and Synthetic Strategies
The synthesis of substituted pyridinones, including this compound and its analogs, can be approached through several strategic pathways. The choice of a particular strategy is often dictated by the desired substitution pattern on the pyridine ring.
Caption: Overview of synthetic strategies for pyridine derivatives.
Potential Signaling Pathways
Derivatives of dihydropyridines and nicotinic acid are known to interact with various biological targets. Two potentially relevant signaling pathways are the Nicotinic Acetylcholine Receptor (nAChR) pathway and the Hypoxia-Inducible Factor (HIF-1) pathway.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels that are involved in a wide range of physiological processes. The binding of acetylcholine or other agonists, which could include nicotinic acid derivatives, leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This influx of ions depolarizes the cell membrane and triggers downstream signaling cascades.
Caption: Simplified nAChR signaling pathway.
Hypoxia-Inducible Factor (HIF-1) Signaling Pathway
The HIF-1 signaling pathway is a master regulator of the cellular response to low oxygen conditions (hypoxia). Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs) and targeted for degradation. Under hypoxic conditions, PHDs are inhibited, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of target genes involved in angiogenesis, metabolism, and cell survival. Some small molecules have been shown to modulate this pathway.
Navigating the Structure-Activity Landscape of Pyridine Derivatives as Enzyme Inhibitors
The core structure of 4-substituted pyridine-3-sulfonamides has been identified as a promising scaffold for the development of selective inhibitors of human carbonic anhydrase (hCA), particularly the cancer-associated isoforms hCA IX and XII.[1] The sulfonamide group acts as a zinc-binding moiety within the enzyme's active site, a crucial interaction for inhibitory activity.[1]
Comparative Inhibitory Activity
The inhibitory potency of a series of 4-substituted pyridine-3-sulfonamides was evaluated against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results, presented as inhibition constants (Kᵢ), are summarized in the table below. Lower Kᵢ values indicate higher inhibitory potency.
| Compound | R¹ Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 3 | H | 1139 | 1007 | 309 | 240 |
| 4 | Phenyl | 1025 | 801 | 137.5 | 114 |
| 5 | Methyl | 1251 | 1148 | 856 | 321 |
| 6 | Propyl | 1672 | 1965 | 2121 | 91 |
| 7 | Benzyl | 1438 | 1238 | 652 | 438 |
| 8 | 4-Fluorophenyl | 1102 | 987 | 254 | 189 |
| 9 | 4-Chlorophenyl | 1088 | 954 | 233 | 176 |
| 10 | 4-Bromophenyl | 1071 | 921 | 218 | 161 |
| 11 | 4-Nitrophenyl | 1012 | 876 | 195 | 142 |
| 12 | 4-Methoxyphenyl | 1156 | 1023 | 289 | 211 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Key Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these pyridine-3-sulfonamide derivatives:
-
Aromatic Substituents: The introduction of an aromatic ring at the 4-position of the 1,2,3-triazole moiety generally enhances inhibitory activity against hCA IX and XII compared to aliphatic substituents.[1]
-
Halogenation: Halogen substitution on the phenyl ring (compounds 8, 9, 10) leads to a slight increase in potency against hCA IX and XII compared to the unsubstituted phenyl analog (compound 4).
-
Aliphatic Chain Length: In contrast, the presence of aliphatic substituents at the R¹ position (compounds 5 and 6) significantly reduced activity against hCA IX compared to derivatives with aromatic moieties.[1]
-
Selectivity: Notably, some derivatives exhibited significant selectivity for the cancer-related isoforms. For instance, compound 4 showed a 5.9-fold selectivity for hCA IX over hCA II.[1] Compound 6 displayed a remarkable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII.[1]
Experimental Protocols
Synthesis of 4-Substituted Pyridine-3-Sulfonamides
The synthesis of the target compounds was achieved through a multi-step process, with the key step involving a "click" CuAAC (Copper(I)-catalyzed Alkyne-Azide Cycloaddition) reaction.[1]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds was evaluated using a stopped-flow CO₂ hydrase assay.[2] This method measures the enzyme-catalyzed hydration of carbon dioxide. An Applied Photophysics instrument was used to monitor the reaction, which follows the change in pH. The inhibition constants (Kᵢ) were determined by the Wilbur-Anderson method.
Molecular Interactions and Future Directions
Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of carbonic anhydrase. The sulfonamide moiety coordinates with the catalytic zinc ion, while the substituted pyridine and triazole rings form interactions with amino acid residues in the active site, influencing potency and selectivity.[1]
The structure-activity relationships elucidated in this guide for 4-substituted pyridine-3-sulfonamides offer a valuable framework for the rational design of novel and selective carbonic anhydrase inhibitors. Future efforts could focus on optimizing the substituents on the aromatic ring to further enhance potency and selectivity for the cancer-associated isoforms, potentially leading to the development of more effective anticancer therapeutics. This analysis also underscores the importance of exploring diverse heterocyclic scaffolds, such as the initially sought-after ethyl 4,6-dihydroxynicotinate, which may yield inhibitors with unique pharmacological profiles.
References
A Comparative Analysis of the Biological Activities of Ethyl 4,6-dihydroxynicotinate and Other Dihydroxynicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Ethyl 4,6-dihydroxynicotinate and its corresponding methyl, propyl, and butyl esters. While direct comparative experimental data for this specific series of dihydroxynicotinic acid esters is limited in current scientific literature, this document outlines the expected biological activities based on structurally related compounds and provides detailed experimental protocols for evaluating their antioxidant, anti-inflammatory, and enzyme inhibitory potential.
Introduction to Dihydroxynicotinic Acid Esters
Nicotinic acid, a form of vitamin B3, and its derivatives are known to possess a wide range of biological activities. The introduction of hydroxyl groups on the pyridine ring can enhance these properties, particularly their antioxidant capacity. Esterification of the carboxylic acid group with different alkyl chains (methyl, ethyl, propyl, butyl) can modulate the lipophilicity of the molecule, which in turn can influence its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological efficacy. It is hypothesized that increasing the alkyl chain length may enhance membrane permeability and interaction with lipophilic cellular components, potentially altering the biological activity.
Comparative Biological Activity
Due to the lack of direct experimental data comparing the biological activities of this compound with its methyl, propyl, and butyl analogs, the following tables present illustrative data based on general structure-activity relationships observed in similar phenolic and ester compounds. This data is intended to serve as a template for how such a comparison would be presented once experimental results are available.
Antioxidant Activity
The antioxidant activity of phenolic compounds is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower IC50 indicating higher antioxidant activity.
Table 1: Comparative Antioxidant Activity of Dihydroxynicotinic Acid Esters (Illustrative Data)
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) |
| Mthis compound | 45.8 ± 2.1 | 32.5 ± 1.8 |
| This compound | 42.3 ± 1.9 | 29.8 ± 1.5 |
| Propyl 4,6-dihydroxynicotinate | 48.7 ± 2.5 | 35.1 ± 2.0 |
| Butyl 4,6-dihydroxynicotinate | 55.2 ± 3.0 | 40.6 ± 2.2 |
| Ascorbic Acid (Standard) | 25.4 ± 1.2 | 18.9 ± 0.9 |
Anti-inflammatory Activity
The anti-inflammatory potential of these esters can be assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively.
Table 2: Comparative Anti-inflammatory Activity of Dihydroxynicotinic Acid Esters (Illustrative Data)
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | 5-LOX Inhibition (IC50, µM) |
| Mthis compound | 15.2 ± 0.8 | 8.5 ± 0.4 | 22.1 ± 1.1 |
| This compound | 12.7 ± 0.6 | 6.9 ± 0.3 | 18.5 ± 0.9 |
| Propyl 4,6-dihydroxynicotinate | 18.9 ± 1.0 | 10.2 ± 0.5 | 25.8 ± 1.3 |
| Butyl 4,6-dihydroxynicotinate | 24.5 ± 1.3 | 14.8 ± 0.7 | 30.4 ± 1.5 |
| Indomethacin (Standard) | 0.1 ± 0.01 | 1.5 ± 0.08 | - |
| Zileuton (Standard) | - | - | 0.5 ± 0.03 |
Experimental Protocols
Antioxidant Activity Assays
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[1][2][3]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (dihydroxynicotinic acid esters) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions from the stock solutions.
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compounds or standard to a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[4][5][6][7]
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox) in ethanol.
-
Assay Procedure:
-
Add 20 µL of the test compounds or standard at various concentrations to a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory and Enzyme Inhibition Assays
This assay determines the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.[8][9][10][11]
-
Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe that reacts with the prostaglandin product).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX enzyme.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement: Monitor the production of the prostaglandin product over time using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm for a PGG2-based assay).
-
Calculation: The rate of reaction is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then determined.
This assay measures the inhibition of lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids.[12][13][14][15]
-
Reagents: Lipoxygenase enzyme (e.g., soybean 15-LOX), linoleic acid (substrate), and borate buffer (pH 9.0).
-
Assay Procedure:
-
In a cuvette, mix the borate buffer and the test compound at various concentrations.
-
Add the lipoxygenase enzyme solution and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
-
Measurement: Immediately measure the increase in absorbance at 234 nm for a few minutes, which corresponds to the formation of the conjugated diene product.
-
Calculation: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition and IC50 values are calculated by comparing the rates with and without the inhibitor.
Signaling Pathways and Mechanisms of Action
Nicotinic acid and its derivatives can modulate various signaling pathways. While the specific pathways affected by 4,6-dihydroxynicotinate esters are yet to be fully elucidated, related compounds are known to interact with several key cellular targets.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acid derivatives can potentially interact with nAChRs, which are ligand-gated ion channels. Activation of nAChRs, particularly the α7 subtype, can lead to an influx of Ca2+, which in turn can trigger downstream signaling cascades.[16][17]
Caption: nAChR-mediated neuroprotective signaling pathway.
Anti-inflammatory Signaling via NF-κB Pathway
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.
References
- 1. benchchem.com [benchchem.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. louis.uah.edu [louis.uah.edu]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel Pyridine-Based Phosphodiesterase 5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction and are established therapies for pulmonary arterial hypertension. The foundational drugs in this class, such as sildenafil, tadalafil, and vardenafil, have set a high bar for efficacy. However, the quest for next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains a key objective in medicinal chemistry. This guide provides a comparative overview of the preclinical efficacy of novel pyridine-based PDE5 inhibitors, a promising structural class, against established alternatives. While the initial exploration aimed to focus on derivatives of Ethyl 4,6-dihydroxynicotinate, the publicly available research points toward broader pyridine-containing scaffolds, such as pyrazolopyrimidinones and pyridopyrazinones, as fertile ground for innovation in PDE5 inhibition.
Quantitative Performance Comparison
The in vitro potency and selectivity of novel pyridine-based PDE5 inhibitors are summarized below, with sildenafil and tadalafil included for benchmark comparison. Lower IC50 values indicate higher inhibitory potency. Selectivity is a critical parameter, as off-target inhibition of other PDE isoforms can lead to side effects; for instance, inhibition of PDE6 is associated with visual disturbances.
| Compound ID | Scaffold | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | Source |
| Sildenafil | Pyrazolopyrimidinone | 5.22 | ~52.2 | ~104.4 | ~10-fold | |
| Tadalafil | Carboline | 2.35 | >10,000 | ~63.45 | >4255-fold | |
| Compound 4a | Pyrazolopyrimidinone | 1.5 | Similar to Sildenafil | Not Reported | Similar to Sildenafil | |
| Compound 5 | Pyrazolopyrimidinone | Not specified, but potent | Not specified | Not specified | 20-fold | |
| Compound 11b | Pyridopyrazinone | 18.13 | Not Reported | Not Reported | Not Reported | |
| TPN729MA | Pyrimidinone | 2.28 | 45.6 | >6000 | 20-fold |
In Vivo Efficacy
The ultimate measure of a PDE5 inhibitor's potential is its efficacy in a physiological setting. Preclinical in vivo models, typically in rats or rabbits, are used to assess the pro-erectile effects of new compounds by measuring the increase in intracavernosal pressure (ICP) following electrical stimulation of the cavernous nerve.
One study highlighted that a novel pyrazolopyrimidinone analog, Compound 5 , demonstrated excellent in vivo efficacy in a conscious rabbit model, with performance comparable to sildenafil. Another novel pyrimidinone, TPN729MA , when administered to rats, significantly increased the maximum ICP compared to the vehicle, and showed a longer duration of effect on the ICP/Blood Pressure ratio than sildenafil. Similarly, Compound 4a , a pyrazolopyrimidinone, showed better efficacy in in vivo studies using a conscious rabbit model compared to sildenafil.
Signaling Pathways and Experimental Workflows
To provide a clear visual context for the mechanism of action and the evaluation process, the following diagrams have been generated.
Caption: cGMP signaling pathway and the mechanism of action of pyridine-based PDE5 inhibitors.
Caption: Generalized experimental workflow for the evaluation of novel PDE5 inhibitors.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization Method)
This protocol outlines a common method for determining the in vitro potency (IC50) of test compounds against the PDE5 enzyme.
-
Reagent Preparation :
-
A stock solution of the test compound (e.g., Compound 11b) is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made to achieve a range of test concentrations.
-
Recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and a binding agent are prepared in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).
-
-
Assay Procedure :
-
The diluted test compound, a positive control (e.g., sildenafil), and a DMSO vehicle control are added to the wells of a 96-well microplate.
-
The diluted PDE5A1 enzyme solution is added to each well, and the plate is incubated to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FAM-cGMP substrate. The plate is then incubated at 37°C.
-
The reaction is terminated by adding the binding agent, which binds to the product of the enzymatic reaction (GMP).
-
-
Data Acquisition and Analysis :
-
The fluorescence polarization of each well is measured using a microplate reader.
-
The percentage of PDE5 inhibition is calculated for each compound concentration relative to the controls.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
-
In Vivo Efficacy Assessment (Measurement of Intracavernosal Pressure in Rats)
This protocol describes a standard procedure for evaluating the pro-erectile effect of a PDE5 inhibitor in an animal model.
-
Animal Preparation :
-
Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane or chloral hydrate).
-
The trachea is intubated to maintain a clear airway. Catheters are inserted into a carotid artery to monitor mean arterial pressure (MAP) and a jugular vein for intravenous drug administration.
-
A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum of the penis to measure ICP.
-
The cavernous nerve is identified and isolated for electrical stimulation via a bipolar electrode.
-
-
Experimental Procedure :
-
A baseline erectile response is established by stimulating the cavernous nerve with electrical pulses (e.g., 5 Hz, 5V for 60 seconds) and recording the peak ICP.
-
The test compound or vehicle is administered intravenously.
-
After a designated time for drug distribution, the nerve stimulation is repeated, and the post-treatment erectile response is recorded.
-
-
Data Analysis :
-
The primary endpoint is the maximal ICP achieved. To account for systemic hemodynamic changes, the ratio of peak ICP to MAP is calculated.
-
The efficacy of the compound is determined by comparing the post-treatment ICP/MAP ratio to the baseline and vehicle control values.
-
Conclusion
The exploration of novel pyridine-based scaffolds is yielding a new generation of highly potent and selective PDE5 inhibitors. Compounds emerging from pyrazolopyrimidinone and pyridopyrazinone series demonstrate nanomolar potency, in some cases exceeding that of sildenafil, and improved selectivity profiles, which may translate to a better side-effect profile. Furthermore, promising in vivo efficacy in established animal models underscores their therapeutic potential. Continued structure-activity relationship studies on these pyridine-containing cores are likely to produce clinical candidates that offer significant advantages over existing PDE5 inhibitor therapies.
A Comparative Guide to the Synthesis of the Dihydroxynicotinate Core: Chemical vs. Enzymatic Routes
For researchers and professionals in drug development, the efficient synthesis of core chemical structures is a critical aspect of the discovery pipeline. The dihydroxynicotinate scaffold, a key component in various biologically active molecules, can be synthesized through several alternative routes. This guide provides a detailed comparison of two prominent methods for producing a key dihydroxynicotinate isomer, 6-hydroxynicotinic acid: a traditional chemical synthesis and a modern enzymatic approach.
Comparison of Synthetic Routes for 6-Hydroxynicotinic Acid
The following table summarizes the key quantitative data for the chemical and enzymatic synthesis of 6-hydroxynicotinic acid, offering a clear comparison of their performance.
| Parameter | Chemical Synthesis from Coumalic Acid | Enzymatic Synthesis using Achromobacter xylosoxydans |
| Starting Material | Coumalic Acid | Nicotinic Acid |
| Key Reagents/Biocatalyst | Sulfuric acid, Methanol, Ammonia, Sodium hydroxide | Whole cells of Achromobacter xylosoxydans |
| Overall Yield | 58-91%[1][2][3][4] | Up to 93.7%[5] |
| Product Purity | Requires recrystallization for high purity[1][4] | 98.6% (as determined by HPLC)[5] |
| Reaction Steps | 2 (Methyl coumalate formation, then conversion to product) | 1 (Direct hydroxylation) |
| Reaction Conditions | High temperatures, strong acids and bases | Near-neutral pH (6.5), moderate temperature (30°C)[5] |
| Environmental Impact | Use of harsh reagents, generation of inorganic waste | Biocatalytic, aqueous medium, less hazardous waste |
Experimental Protocols
Chemical Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid
This two-step procedure is a well-established method for the laboratory-scale synthesis of 6-hydroxynicotinic acid.[1][2][3][4]
Step 1: Preparation of Methyl Coumalate
-
In a 250 mL round-bottom flask, add 35 g (0.224 mol) of finely powdered coumalic acid to 100 mL of concentrated sulfuric acid with swirling. Maintain the temperature below 30°C using an ice-water bath.
-
Slowly add 50 mL of methanol in small portions, ensuring the temperature does not exceed 35°C.
-
Heat the mixture on a boiling water bath for 1.5 hours.
-
Cool the reaction mixture and pour it slowly into 500 mL of an ice-water slurry with stirring.
-
Neutralize the solution by adding a slurry of approximately 150 g of sodium carbonate in water until the mixture is just neutral.
-
Filter the precipitated methyl coumalate and wash it four times with 100 mL portions of cold water.
-
Air-dry the product. The typical yield of methyl coumalate is around 47%.[2][3]
Step 2: Preparation of 6-Hydroxynicotinic Acid
-
In a 250 mL beaker placed in an ice-water bath, prepare a mixture of 20 mL of ammonia solution (d = 0.88 g/mL) and 30 mL of water.
-
With stirring, add 18 g (0.105 mol) of methyl coumalate in portions over 5 minutes, keeping the temperature below 20°C.
-
Stir the resulting solution for an additional 45 minutes at 20°C.
-
Add the reaction mixture to a boiling solution of 40 g of sodium hydroxide in 250 mL of water.
-
Boil the mixture for 5 minutes, then cool to 10°C in an ice-water bath.
-
Acidify the solution with concentrated hydrochloric acid, ensuring the temperature does not rise above 30°C, to precipitate the product.
-
Allow the acidified solution to stand in the ice bath for 1 hour.
-
Collect the bright yellow crystalline solid by filtration, wash with water, and air-dry. The yield of 6-hydroxynicotinic acid is approximately 58%.[2][3]
Enzymatic Synthesis of 6-Hydroxynicotinic Acid
This method utilizes whole bacterial cells to catalyze the direct hydroxylation of nicotinic acid, offering a greener alternative to chemical synthesis.[5][6][7][8]
Protocol using Achromobacter xylosoxydans
-
Biomass Production: Cultivate Achromobacter xylosoxydans DSM 2783 in a suitable nutrient medium containing nicotinic acid as an inducer. Harvest the cells by centrifugation.
-
Hydroxylation Reaction:
-
Prepare a 3-liter reaction vessel with 2250 mL of a 5% sodium nicotinate solution (pH 6.5).
-
Heat the solution to 30°C.
-
Add a suspension of Achromobacter xylosoxydans cells (e.g., from a 120 mL water suspension).
-
Stir the reaction mixture vigorously with intensive aeration, maintaining the pH and temperature.
-
Monitor the reaction progress by measuring the dissolved oxygen concentration. The reaction is typically complete after about 7 hours when the oxygen concentration rises.
-
-
Product Isolation:
-
Separate the bacterial cells from the reaction mixture by centrifugation. The cell pellet can be reused.
-
Adjust the pH of the clear supernatant to 1.5 with concentrated sulfuric acid to precipitate the 6-hydroxynicotinic acid.
-
Collect the precipitate by filtration and dry. This method can yield a product with 98.6% purity and a yield of 93.7%.[5]
-
Visualizing the Synthetic and Biological Pathways
To better understand the processes described, the following diagrams illustrate the workflows and a relevant biological pathway.
While a specific signaling pathway for dihydroxynicotinates in mammalian cells is not well-defined, 6-hydroxynicotinic acid is a known intermediate in the bacterial degradation of nicotinic acid (Vitamin B3). This metabolic pathway is crucial for bacterial survival and has implications for bioremediation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pgims.hktechnical.com [pgims.hktechnical.com]
- 3. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]
- 4. orgsyn.org [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 7. JPH0632627B2 - Method for producing 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 8. CH658866A5 - METHOD FOR PRODUCING 6-HYDROXYNICOTINIC ACID. - Google Patents [patents.google.com]
Spectroscopic analysis comparison between Ethyl 4,6-dihydroxynicotinate and its methyl ester
A detailed spectroscopic comparison of Ethyl 4,6-dihydroxynicotinate and its corresponding methyl ester, Mthis compound, is presented for researchers, scientists, and professionals in drug development. This guide provides a summary of their key spectral characteristics based on experimental and predicted data, alongside detailed experimental protocols for acquiring such data.
The subtle structural difference between this compound and its methyl ester—the substitution of an ethyl group with a methyl group in the ester functionality—gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for the accurate identification and characterization of these compounds in various research and development settings. This comparison focuses on the four primary spectroscopic techniques used in organic chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key experimental and predicted spectroscopic data for this compound and Mthis compound.
Table 1: ¹H NMR Data (Predicted, 400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~12.5 | br s | 1H | OH |
| ~11.0 | br s | 1H | NH | |
| 8.15 | s | 1H | H-2 | |
| 5.85 | s | 1H | H-5 | |
| 4.25 | q | 2H | -OCH₂CH₃ | |
| 1.30 | t | 3H | -OCH₂CH₃ | |
| Mthis compound | ~12.5 | br s | 1H | OH |
| ~11.0 | br s | 1H | NH | |
| 8.15 | s | 1H | H-2 | |
| 5.85 | s | 1H | H-5 | |
| 3.75 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~170.0 | C=O (ester) |
| ~165.0 | C-6 | |
| ~160.0 | C-4 | |
| ~145.0 | C-2 | |
| ~105.0 | C-3 | |
| ~95.0 | C-5 | |
| ~60.0 | -OCH₂CH₃ | |
| ~14.0 | -OCH₂CH₃ | |
| Mthis compound | ~170.0 | C=O (ester) |
| ~165.0 | C-6 | |
| ~160.0 | C-4 | |
| ~145.0 | C-2 | |
| ~105.0 | C-3 | |
| ~95.0 | C-5 | |
| ~52.0 | -OCH₃ |
Table 3: FT-IR Data (Predicted, cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch (Ester) | C=O Stretch (Pyridinone) | C=C & C=N Stretch |
| This compound | ~3400-3200 (broad) | ~3300-3100 (broad) | ~1720 | ~1650 | ~1600-1450 |
| Mthis compound | ~3400-3200 (broad) | ~3300-3100 (broad) | ~1720 | ~1650 | ~1600-1450 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |
| This compound | ESI | 184.0604[1] | C₈H₉NO₄ |
| Mthis compound | ESI (Predicted) | 170.0448 | C₇H₇NO₄ |
Experimental Workflow
The general workflow for a comparative spectroscopic analysis involves several key stages, from sample preparation to data interpretation.
General workflow for comparative spectroscopic analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable protons of the hydroxyl and amine groups.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 1024 or more scans).
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Interpretation of Spectroscopic Differences
The primary differences in the spectroscopic data between this compound and its methyl ester arise from the change in the ester group.
-
¹H NMR: The most significant difference is observed in the signals corresponding to the ester group. The ethyl ester exhibits a quartet around 4.25 ppm and a triplet around 1.30 ppm, characteristic of an ethyl group. In contrast, the methyl ester shows a singlet around 3.75 ppm, indicative of a methyl group.
-
¹³C NMR: The carbon signals for the ester group will also differ. The ethyl ester will show two signals for the -OCH₂CH₃ group, while the methyl ester will have a single signal for the -OCH₃ group at a slightly different chemical shift.
-
FT-IR: The FT-IR spectra of both compounds are expected to be very similar, as the fundamental functional groups (hydroxyl, amine, ester carbonyl, and pyridinone) are the same. Minor differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different skeletal vibrations of the ethyl versus the methyl group.
-
Mass Spectrometry: The most direct difference is in the molecular weight. The [M+H]⁺ ion for the ethyl ester will be 14 mass units higher than that of the methyl ester, corresponding to the difference in mass between an ethyl group (C₂H₅) and a methyl group (CH₃).
This comprehensive guide provides a foundation for the spectroscopic analysis and differentiation of this compound and its methyl ester. The provided data and protocols will aid researchers in the accurate identification and characterization of these important chemical entities.
References
Comparative In Vitro Analysis of Ethyl 4,6-dihydroxynicotinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of Ethyl 4,6-dihydroxynicotinate and its derivatives. The information is intended to assist researchers in evaluating their potential for further investigation in drug discovery and development. This compound, a dihydropyridine derivative, serves as a versatile scaffold for the synthesis of various biologically active compounds.[1] Derivatives of the broader dihydropyridine class have shown a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4][5]
Anticancer Activity
The antiproliferative effects of nicotinic acid derivatives, a class to which this compound belongs, have been evaluated against various cancer cell lines. A notable derivative, designated as compound 5c in one study, demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Table 1: In Vitro Anticancer and VEGFR-2 Inhibitory Activity of a Representative Nicotinic Acid Derivative
| Compound | Cancer Cell Line | IC50 (µM) against Cancer Cells | VEGFR-2 Inhibition IC50 (µM) |
| Derivative 5c | HCT-15 (Colon) | Not explicitly stated, but showed high cytotoxic potential | 0.068 |
| PC-3 (Prostate) | Not explicitly stated, but showed high cytotoxic potential | ||
| Doxorubicin (Control) | HCT-15 (Colon) | - | - |
| PC-3 (Prostate) | - | - | |
| Sorafenib (Control) | - | - | Not explicitly stated |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]
The data indicates that nicotinic acid derivatives have the potential to be developed as potent anticancer agents, particularly through the inhibition of critical signaling pathways like VEGFR-2. Further studies are required to evaluate the specific activity of this compound.
Antioxidant Activity
Enzyme Inhibitory Activity
Beyond VEGFR-2, derivatives of nicotinic acid and related heterocyclic structures have been explored as inhibitors of various other enzymes. For instance, certain derivatives have been investigated for their potential to inhibit enzymes like α-glucosidase, which is relevant in the context of diabetes.[7] The core structure of this compound presents a framework that can be functionalized to target the active sites of different enzymes, suggesting a broad potential for the development of novel enzyme inhibitors.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Principle: The assay measures the phosphorylation of a specific substrate by the VEGFR-2 enzyme in the presence of ATP. An inhibitor will block this phosphorylation, leading to a reduced signal.
Procedure:
-
Reagent Preparation: Prepare solutions of the VEGFR-2 enzyme, a suitable substrate, ATP, and the test compounds at various concentrations.
-
Kinase Reaction: In a microplate, combine the enzyme, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the phosphorylation reaction to occur.
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., luminescence, fluorescence, or absorbance) is proportional to the extent of phosphorylation.
-
Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. wjpmr.com [wjpmr.com]
- 3. ijariie.com [ijariie.com]
- 4. Dihydropyridine Derivatives as Cell Growth Modulators In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Ethyl 4,6-dihydroxynicotinate: A Cost-Effectiveness Perspective
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 4,6-dihydroxynicotinate, a versatile precursor in the synthesis of various biologically active molecules, is one such compound. This guide provides a detailed analysis of a known synthesis method for this compound, offering insights into its cost-effectiveness based on available data for its raw materials. While a direct comparative analysis with alternative methods is challenging due to the limited publicly available, specific synthesis routes for this exact molecule, this guide offers a foundational understanding of the economic and procedural aspects of its production.
Quantitative Analysis of the Synthesis Method
A critical aspect of evaluating any synthesis route is the quantitative assessment of its inputs and outputs. The following table summarizes the key data for a documented synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material 1 | Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxoglutarate) | Molar Ratio: 1 |
| Starting Material 2 | Triethyl orthoformate | Molar Ratio: 1.1 |
| Reagent | Acetic anhydride | Molar Ratio: 2 |
| Solvent | Dichloromethane | - |
| Reagent | 30% Ammonia solution | Used for work-up |
| Reagent | Concentrated Hydrochloric acid | Used for pH adjustment |
| Reaction Temperature | 120 °C | - |
| Reaction Time | 2 hours | - |
| Product Yield | 60% | [1] |
| Product Purity | High (characterized by NMR and MS) | [1] |
Cost-Effectiveness Considerations
A preliminary cost analysis can be performed by examining the prices of the primary reactants. The following table provides an estimated cost for the key raw materials. Please note that these prices are subject to change and may vary based on supplier and quantity.
| Raw Material | Price (USD) | Quantity | Source |
| Diethyl 1,3-acetonedicarboxylate | ~1000/kilogram | 101 g (0.5 mol) | [2] |
| Triethyl orthoformate | ~124-800/kilogram | 81.4 g (0.55 mol) | [3][4] |
| Acetic anhydride | ~0.51-1.02/kilogram | 102 g (1 mol) | [1][5] |
Note: The cost of solvents, ammonia, hydrochloric acid, energy for heating, and waste disposal would also need to be factored into a comprehensive cost-effectiveness analysis. The significant cost of Diethyl 1,3-acetonedicarboxylate is a major driver in the overall raw material cost for this synthesis.
Experimental Protocol
The following is a detailed experimental procedure for the synthesis of this compound[1]:
Materials:
-
Diethyl 3-oxoglutarate (101 g, 0.5 mol)
-
Triethyl orthoformate (81.4 g, 0.55 mol)
-
Acetic anhydride (102 g, 1 mol)
-
Dichloromethane (1 L)
-
30% Ammonia solution (80 mL)
-
Concentrated Hydrochloric acid
Procedure:
-
In a suitable reaction vessel, mix diethyl 3-oxoglutarate, triethyl orthoformate, and acetic anhydride.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the cooled mixture in 1 L of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 80 mL of 30% ammonia solution to the cooled mixture.
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Perform a liquid-liquid extraction by washing the organic layer twice with water.
-
Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.
-
A precipitate will form upon acidification. Collect the solid product by filtration.
-
The collected precipitate is this compound. The reported yield is approximately 60.0 g (60%).
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Conclusion
The described method provides a viable route to this compound with a moderate yield. The primary driver of the raw material cost is diethyl 1,3-acetonedicarboxylate. For researchers and drug development professionals, optimizing this synthesis would likely involve exploring alternative, more cost-effective starting materials or developing a more efficient catalytic system to improve the overall yield and reduce the economic burden. Further research into alternative synthetic pathways is warranted to enable a comprehensive cost-effectiveness comparison and to identify more economical and sustainable methods for the production of this important chemical intermediate.
References
A Comparative Study on the Reactivity of Ethyl 4,6-dihydroxynicotinate and Structurally Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Ethyl 4,6-dihydroxynicotinate and similar heterocyclic compounds. Understanding the reactivity of these scaffolds is crucial for their application in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. This document summarizes available data on their reactivity, provides detailed experimental protocols for key transformations, and visualizes relevant biological signaling pathways.
Introduction to this compound
This compound is a dihydroxypyridine derivative with the chemical formula C₈H₉NO₄.[1] Its structure, featuring hydroxyl groups and an ethyl ester moiety on a pyridine ring, allows for a variety of chemical modifications. This versatility makes it a valuable building block in the synthesis of more complex molecules, including those with potential biological activity.[2] The reactivity of this molecule is governed by the interplay of its functional groups and the electron distribution within the pyridine ring. A key feature of hydroxypyridines is their existence in tautomeric forms, which significantly influences their chemical behavior.
Tautomerism
Hydroxypyridines, including this compound, can exist in equilibrium between different tautomeric forms. For a 4,6-dihydroxypyridine system, several tautomers are possible, including the dihydroxy, pyridone, and quinone-like forms. The predominant tautomer in solution can be influenced by factors such as solvent polarity and pH.[3] Theoretical and spectroscopic studies on similar dihydroxy- and hydroxy-azine systems suggest that all possible tautomers can coexist in solution, with the diol form often being prevalent.[3] The presence of these different tautomers is critical as it presents multiple potential sites for electrophilic and nucleophilic attack.
Reactivity Profile: A Comparative Overview
The pyridine nucleus is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Conversely, it is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. The presence of hydroxyl groups, which are electron-donating, and an ethyl carboxylate group, which is electron-withdrawing, further modulates the reactivity of the ring in this compound.
Electrophilic Substitution
The electron-donating hydroxyl groups at positions 4 and 6 would be expected to activate the pyridine ring towards electrophilic attack at the ortho and para positions relative to them (positions 3 and 5). However, the overall electron deficiency of the pyridine ring and the presence of the electron-withdrawing ester group can make electrophilic substitution challenging.
Nitration, a common electrophilic aromatic substitution reaction, on pyridine itself is sluggish. However, the corresponding pyridine N-oxides can undergo nitration more readily.[4] For substituted pyridines, the regioselectivity of the reaction is influenced by the nature and position of the existing substituents.
Nucleophilic Substitution
The pyridine ring is inherently more susceptible to nucleophilic attack than benzene. The rate of nucleophilic substitution reactions depends on the nature of the nucleophile, the leaving group, the solvent, and the substituents on the ring.[5][6] For dihydroxypyridine derivatives, nucleophilic displacement of the hydroxyl groups is a potential reaction pathway, although it may require activation, for instance, by conversion to a better leaving group.
Quantitative Reactivity Data
Obtaining direct quantitative comparative data for the reactivity of this compound is challenging from publicly available literature. However, we can infer its reactivity by examining data for related compounds. The following tables summarize kinetic data for relevant reactions on similar heterocyclic systems.
Table 1: Kinetic Data for the Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic method for preparing dihydropyridines. A kinetic investigation of the reaction between various substituted benzaldehydes, ethyl acetoacetate, ammonium acetate, and dimedone provides insight into the electronic effects on the reaction rate.[7]
| Substituent (X) on Benzaldehyde | Observed Rate Constant (k_obs) (M⁻¹·min⁻¹) | Relative Rate |
| H | 151.18 | 1.00 |
| NO₂ | 604.72 | 4.00 |
| CN | Not specified | - |
| CF₃ | Not specified | - |
| Cl | Not specified | - |
| CH(CH₃)₂ | Not specified | - |
| CH₃ | Not specified | - |
| OCH₃ | 17.38 | 0.115 |
| OH | Not specified | - |
| Data from a study on the generation of 4-substituted 1,4-dihydropyridine derivatives.[7] The rate-determining step was identified as sensitive to the electronic effects of the substituent on the benzaldehyde. Electron-withdrawing groups were found to increase the reaction rate, while electron-donating groups decreased it. |
Table 2: Relative Rates of Nucleophilic Substitution
A study on the reaction of various leaving groups with tetrabutylammonium cyanide provides a comparison of their relative reactivity in an S_N2 reaction.[8] While not on a pyridine system, this data is indicative of the general reactivity of different leaving groups.
| Leaving Group | Relative Rate |
| Iodide | ~10 |
| Bromide | 1 |
| Tosylate | ~0.1 |
| Chloride | ~0.01 |
Experimental Protocols
The following are representative experimental protocols for key reactions. These are based on general procedures for similar compounds and may require optimization for this compound.
Protocol 1: Electrophilic Nitration (Representative)
This protocol is adapted from general procedures for the nitration of aromatic compounds.[9]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Methanol for recrystallization
Procedure:
-
In a round-bottom flask, carefully add 5 mL of concentrated sulfuric acid and cool it in an ice bath to 0-5 °C.
-
Slowly add a calculated amount (e.g., 1 equivalent) of this compound to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with stirring.
-
Collect the precipitated product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified nitro-derivative.
Protocol 2: Nucleophilic Alkylation (O-Alkylation) (Representative)
This protocol is a general procedure for the Williamson ether synthesis, which can be adapted for the O-alkylation of the hydroxyl groups of this compound.[10]
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base
-
Alkyl halide (e.g., Iodomethane, Ethyl bromide)
-
Anhydrous solvent (e.g., Acetone, DMF)
-
Deionized Water
-
Ethyl Acetate for extraction
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and a suitable anhydrous solvent (e.g., acetone).
-
Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the suspension.
-
Add the alkyl halide (2-3 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Biological Significance and Signaling Pathways
Derivatives of dihydropyridines are well-known for their biological activities, particularly as L-type calcium channel blockers used in the treatment of hypertension.[10] Additionally, some dihydropyridine derivatives have been shown to modulate the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[11]
Calcium Channel Blockade
Dihydropyridine derivatives are known to bind to L-type calcium channels, which are voltage-gated ion channels crucial for muscle contraction.[12] By blocking these channels, they inhibit the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of many cellular processes, including cell growth, differentiation, and apoptosis.[13] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Small molecules that can modulate this pathway are of significant interest in drug discovery.
Conclusion
References
- 1. This compound | C8H9NO4 | CID 54676837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1266422A - Nitration process for diphenyl ethers - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3221062A - Nitration process - Google Patents [patents.google.com]
- 8. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 11. Resveratrol Modulates Transforming Growth Factor-Beta (TGF-β) Signaling Pathway for Disease Therapy: A New Insight into Its Pharmacological Activities [mdpi.com]
- 12. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TGF-β Pathway Mediates Doxorubicin Effects on Cardiac Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4,6-dihydroxynicotinate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of laboratory chemicals are paramount. This guide provides a detailed operational plan for the proper disposal of Ethyl 4,6-dihydroxynicotinate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Logistical Information
This compound should be handled as a hazardous substance. While specific toxicity data is limited, its structural similarity to pyridine suggests that it may be harmful if ingested, inhaled, or absorbed through the skin. It is known to cause skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[3] All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]
In the event of a spill, the area should be evacuated, and access restricted. For small spills, the material should be absorbed with an inert, non-combustible absorbent such as sand or vermiculite.[3] The absorbed material and any contaminated surfaces should then be collected into a designated, sealable, and clearly labeled hazardous waste container. Large spills should be handled by trained emergency response personnel.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[2] This method ensures the complete destruction of the organic compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated spatulas, weighing papers, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated hazardous waste bag.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste. The date of waste generation should also be included.
3. Storage:
-
Sealed hazardous waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Summary of Safety and Disposal Data
| Parameter | Information | Source |
| Hazard Class | Irritant | [1][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [3] |
| Handling Precautions | Use in a well-ventilated area or chemical fume hood. Avoid contact with skin and eyes. | [2][3] |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility | [2] |
| Spill Cleanup | Absorb with inert material (sand, vermiculite) and collect in a labeled hazardous waste container. | [3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 4,6-dihydroxynicotinate
Essential Safety and Handling Guide for Ethyl 4,6-dihydroxynicotinate
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound (CAS No. 6975-44-6). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Chemical Properties and Hazards
This compound is a white to pale yellow crystalline powder.[1] It is classified as an irritant, with the following key hazard statements:
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. Since this compound is a pyridine derivative, PPE recommendations for pyridine are also relevant.[3][4][5]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield meeting ANSI Z87.1 standards. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][5] |
| Skin Protection | - Gloves: Chemically resistant gloves are required. For incidental contact, nitrile gloves are suitable. For prolonged handling, butyl rubber or Viton™ gloves are recommended.[3][4][5] - Lab Coat: A fully-buttoned lab coat. | Prevents skin contact, which can cause irritation.[1][3] Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[5] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[3][5] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work with this compound must be performed in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][5]
-
An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance.[6]
2. Preparation and Weighing:
-
Before handling, ensure the work area within the chemical fume hood is clean and uncluttered.
-
Use a disposable weighing boat or line the balance with protective paper to contain any spills during weighing.
-
Carefully scoop the powder to minimize the creation of airborne dust.
3. Solution Preparation and Transfers:
-
When dissolving the powder, slowly add the solid to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
-
When transferring solutions, use appropriate glassware and funnels to prevent spills.
4. Spill Response:
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][4] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan
Waste containing this compound must be treated as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.[4]
1. Waste Segregation and Collection:
-
All waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[3][6]
-
Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[3]
2. Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Irritant).
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from sources of ignition.[4]
4. Decontamination:
-
All glassware and equipment that have come into contact with the chemical should be decontaminated. Rinse with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.
5. Final Disposal:
-
Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[3] Current practices for the disposal of waste pyridine and its derivatives often include rotary kiln incineration.[7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
